Cdk7-IN-27
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H37N7O2 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
(12S)-22-propan-2-ylspiro[10-oxa-2,18,20,24,25,26-hexazatetracyclo[17.6.1.04,9.021,25]hexacosa-1(26),4,6,8,19,21,23-heptaene-16,4'-piperidine]-12-ol |
InChI |
InChI=1S/C26H37N7O2/c1-18(2)21-15-30-33-23(21)31-24-29-17-26(10-12-27-13-11-26)9-5-7-20(34)16-35-22-8-4-3-6-19(22)14-28-25(33)32-24/h3-4,6,8,15,18,20,27,34H,5,7,9-14,16-17H2,1-2H3,(H2,28,29,31,32)/t20-/m0/s1 |
InChI Key |
ODTNVBQMSINVPK-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)C1=C2N=C3NCC4(CCC[C@@H](COC5=CC=CC=C5CNC(=N3)N2N=C1)O)CCNCC4 |
Canonical SMILES |
CC(C)C1=C2N=C3NCC4(CCCC(COC5=CC=CC=C5CNC(=N3)N2N=C1)O)CCNCC4 |
Origin of Product |
United States |
Foundational & Exploratory
Cdk7-IN-27: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcription initiation. Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle forward.[1][2] Due to its central role in these processes, which are often dysregulated in cancer, CDK7 has emerged as a promising therapeutic target.
Cdk7-IN-27 (also referred to as Compound 37) is a selective inhibitor of CDK7. This technical guide provides a detailed overview of its mechanism of action, supported by available quantitative data, generalized experimental protocols, and visual representations of the key pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the reported biochemical potency, cellular activity, and metabolic stability of this compound.
| Parameter | Value | Assay/Cell Line | Source |
| Ki | 3 nM | Kinase Inhibition Assay | TargetMol[3] |
Table 1: Biochemical Potency of this compound
| Parameter | Value | Cell Line | Conditions | Source |
| EC50 | 1.49 µM | MDA-MB-453 | 5-day incubation | TargetMol[3] |
Table 2: Cellular Activity of this compound
| Species | System | Half-life (t½) | Concentration | Incubation Time | Source |
| Mouse | Liver Microsomes | 38.5 min | 1 µM | 24 hours | TargetMol[3] |
| Human | Liver Microsomes | 34.1 min | 1 µM | 24 hours | TargetMol[3] |
Table 3: Metabolic Stability of this compound
Core Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of CDK7, leading to a dual impact on transcription and cell cycle progression.
Inhibition of Cell Cycle Progression
By inhibiting the CAK activity of CDK7, this compound prevents the activating T-loop phosphorylation of cell cycle CDKs, including CDK1 and CDK2.[2][4] This leads to a halt in cell cycle progression, reportedly causing a G0/G1 phase arrest.[3] A key downstream event of this inhibition is the prevention of Retinoblastoma (Rb) protein phosphorylation.[3] Hypophosphorylated Rb remains active and sequesters E2F transcription factors, preventing the expression of genes required for S-phase entry.
Disruption of Transcription
As a core component of TFIIH, CDK7 is responsible for phosphorylating Serine 5 (Ser5) and Serine 7 (Ser7) of the RNA Polymerase II C-terminal domain.[5] This phosphorylation is crucial for transcription initiation and promoter escape. By inhibiting CDK7, this compound is expected to decrease Pol II CTD phosphorylation, leading to a widespread disruption of gene transcription. This is a particularly effective anti-cancer strategy as tumor cells are often highly dependent on the transcription of oncogenes driven by super-enhancers.[1]
Experimental Protocols
While the specific protocols for the characterization of this compound are not publicly available, this section provides detailed, standard methodologies for the key experiments typically used to evaluate CDK7 inhibitors.
Biochemical Kinase Inhibition Assay (for Ki determination)
This assay measures the direct inhibition of CDK7 kinase activity by the compound.
-
Reagents and Materials :
-
Recombinant human CDK7/Cyclin H/MAT1 complex.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP (radiolabeled [γ-³²P]ATP or [γ-³³P]ATP).
-
Substrate: A peptide derived from the Pol II CTD or a generic kinase substrate like Myelin Basic Protein (MBP).
-
This compound serially diluted in DMSO.
-
Phosphocellulose filter paper and wash buffer (e.g., 0.75% phosphoric acid).
-
Scintillation counter.
-
-
Procedure :
-
Prepare a reaction mixture containing kinase buffer, recombinant CDK7 complex, and the chosen substrate.
-
Add serially diluted this compound to the reaction mixture and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding radiolabeled ATP.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter papers extensively with wash buffer to remove unincorporated ATP.
-
Measure the incorporated radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.
-
Cell Proliferation Assay (for EC50 determination)
This assay measures the effect of the inhibitor on the growth of cancer cell lines.
-
Reagents and Materials :
-
MDA-MB-453 breast cancer cells.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
This compound serially diluted in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT).
-
Plate reader (luminescence, fluorescence, or absorbance).
-
-
Procedure :
-
Seed MDA-MB-453 cells in 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., from 0.01 to 100 µM). Include a DMSO-only control.
-
Incubate the plates for the specified duration (e.g., 5 days).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required for signal development.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Normalize the data to the DMSO control and plot the percentage of cell viability against the inhibitor concentration.
-
Calculate the EC50 value using non-linear regression analysis.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Reagents and Materials :
-
Cancer cell line of interest.
-
6-well cell culture plates.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Cell fixation solution (e.g., ice-cold 70% ethanol).
-
DNA staining solution (e.g., PBS containing propidium iodide (PI) and RNase A).
-
Flow cytometer.
-
-
Procedure :
-
Plate cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound (e.g., at 1x and 5x EC50) and a DMSO control for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cells in the DNA staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, measuring the fluorescence of the DNA-bound PI.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a potent and selective inhibitor of CDK7. Its mechanism of action is rooted in the dual function of its target: regulating both the cell cycle machinery and the core transcription apparatus. By inhibiting CDK7, this compound effectively induces cell cycle arrest and disrupts the transcriptional programs on which cancer cells are heavily dependent. The data presented in this guide, along with the outlined experimental methodologies, provide a comprehensive framework for understanding and further investigating the therapeutic potential of this compound.
References
- 1. Discovery of bivalent small molecule degraders of cyclin-dependent kinase 7 (CDK7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7-IN-27_TargetMol [targetmol.com]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
The Discovery and Synthesis of Cdk7-IN-27: A Technical Overview
For Immediate Release
Cambridge, MA – November 7, 2025 – The discovery of Cdk7-IN-27, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), represents a significant advancement in the field of targeted cancer therapy. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this novel pyrazolo[1,5-a]pyrimidine-based macrocyclic inhibitor for researchers, scientists, and drug development professionals.
Introduction to CDK7 as a Therapeutic Target
Cyclin-Dependent Kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: cell cycle progression and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle forward.[3] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.[4][5] Due to its dual role in promoting cell proliferation and gene expression, CDK7 has emerged as a compelling target for anticancer drug discovery.
Discovery of this compound
This compound, also referred to as compound 37 in preclinical development, was identified through a structure-based drug design campaign focused on developing selective inhibitors of CDK7. The core of this compound is a pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure known to interact with the ATP-binding pocket of various kinases.[6][7] The discovery process involved the synthesis and screening of a library of derivatives, with a focus on optimizing potency and selectivity against other kinases.
Quantitative Biological Data
This compound has demonstrated potent and selective inhibition of CDK7 in a variety of biochemical and cellular assays. The following tables summarize the key quantitative data for this compound.
| Biochemical Assay | Value | Reference |
| CDK7 Ki | 3 nM | [8] |
| Cellular Assays | Cell Line | Value | Reference |
| Cell Proliferation EC50 | MDA-MB-453 | 1.49 µM | [8] |
| Pharmacokinetic Properties | Matrix | Value | Reference |
| Metabolic Stability (t½) | Mouse Liver Microsomes | 38.5 min | [8] |
| Metabolic Stability (t½) | Human Liver Microsomes | 34.1 min | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Assay
The inhibitory activity of this compound against CDK7 was determined using a radiometric kinase assay. The assay was performed in a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA, and 1 µM ATP. Recombinant human CDK7/Cyclin H/MAT1 complex was incubated with the test compound and [γ-33P]ATP. The reaction was initiated by the addition of a peptide substrate. After incubation at 30°C, the reaction was stopped, and the radioactivity incorporated into the substrate was measured using a scintillation counter. The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.
Cell Proliferation Assay
The effect of this compound on cell proliferation was assessed using the CellTiter-Glo Luminescent Cell Viability Assay. MDA-MB-453 cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. At the end of the incubation period, CellTiter-Glo reagent was added to each well, and the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a microplate reader. The EC50 value was determined by fitting the dose-response curve to a four-parameter logistic equation.
Cell Cycle Analysis
MDA-MB-453 cells were treated with this compound for 24 hours. The cells were then harvested, washed with PBS, and fixed in 70% ethanol. After fixation, the cells were washed again and stained with a solution containing propidium iodide and RNase A. The DNA content of the cells was analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software. This compound was observed to cause a dose-dependent arrest of cells in the G0/G1 phase.[8]
Western Blot Analysis
To assess the effect of this compound on CDK7-mediated signaling, MDA-MB-453 cells were treated with the inhibitor for 24 hours. Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against phosphorylated retinoblastoma protein (pRb) and total Rb. After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence detection system. Treatment with this compound resulted in a decrease in the phosphorylation of the retinoblastoma protein.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving CDK7 and a general workflow for the characterization of a CDK7 inhibitor.
Conclusion
This compound is a potent and selective inhibitor of CDK7 with promising preclinical activity. Its discovery provides a valuable chemical probe to further investigate the biology of CDK7 and a potential lead for the development of novel anticancer therapeutics. The data and protocols presented in this guide are intended to facilitate further research and development in this important area of oncology.
References
- 1. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eatris.cz [eatris.cz]
- 5. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 6. Potent, Selective, and Orally Bioavailable Quinazoline-Based STK17A/B Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Pyrazolo[1,5-a]pyrimidine B-Cell Lymphoma 6 (BCL6) Binders and Optimization to High Affinity Macrocyclic Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 [hero.epa.gov]
Cdk7-IN-27: A Technical Guide to a Selective Cdk7 Inhibitor for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. This technical guide provides an in-depth overview of Cdk7-IN-27, a selective inhibitor of CDK7. This document consolidates the available quantitative data, details relevant experimental methodologies, and illustrates key signaling pathways and experimental workflows. The information presented herein is intended to support researchers and drug development professionals in their exploration of CDK7 inhibition as a therapeutic strategy.
Introduction to CDK7
Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that plays a pivotal role in two fundamental cellular processes: cell cycle progression and gene transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, alongside Cyclin H and MAT1, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle.[1][3] Additionally, CDK7 is a subunit of the general transcription factor TFIIH.[1] In this context, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation and elongation of transcription.[1][2] Given its central role in these processes, which are often dysregulated in cancer, CDK7 has become an attractive target for the development of novel anti-cancer therapies.
This compound: A Selective Inhibitor
This compound is a potent and selective inhibitor of CDK7. The key reported activity of this compound is summarized in the table below.
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Line/System |
| Ki | 3 nM | N/A |
| EC50 | 1.49 μM | MDA-MB-453 |
Data sourced from commercially available information.
Mechanism of Action
This compound exerts its biological effects through the selective inhibition of CDK7 kinase activity. This inhibition disrupts the two primary functions of CDK7:
-
Cell Cycle Control: By inhibiting CDK7, this compound prevents the activation of downstream cell cycle CDKs. This leads to a blockage in cell cycle progression, with reported effects indicating an arrest in the G0/G1 phase.
-
Transcriptional Regulation: Inhibition of CDK7's phosphorylating activity on RNA Polymerase II disrupts the transcription of a multitude of genes, including those that are crucial for cancer cell survival and proliferation.
Signaling Pathway of CDK7 Inhibition
References
Cdk7-IN-27: A Technical Guide to its Biological Activity and Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cdk7-IN-27, also known as compound 37, is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This technical guide provides a comprehensive overview of the biological activity, target profile, and mechanism of action of this compound. The information presented is collated from primary scientific literature, offering an in-depth resource for researchers in oncology, cell biology, and drug discovery. The guide includes quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to CDK7 as a Therapeutic Target
Cyclin-Dependent Kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: cell cycle progression and transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step in the initiation of transcription.[1][2]
The dual role of CDK7 in promoting cell proliferation and gene expression makes it a compelling target for cancer therapy. Many cancers exhibit dysregulated cell cycles and a heightened dependence on the transcription of oncogenes. Inhibition of CDK7 offers a strategy to simultaneously halt cell cycle progression and suppress the expression of key cancer-driving genes.[3]
This compound: An Overview
This compound is a macrocyclic derivative with a pyrazolo[1,5-a]-1,3,5-triazine core structure, designed as a potent and selective inhibitor of CDK7.[4][5] Its development was motivated by the need for selective CDK7 inhibitors to minimize off-target effects, a common challenge due to the high conservation of the ATP-binding pocket among cyclin-dependent kinases.[4]
Quantitative Biological Data
The following tables summarize the in vitro inhibitory activity and cellular effects of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| CDK7 | 3.0 |
| CDK2 | >1000 |
| CDK9 | >1000 |
| CDK1 | >1000 |
| CDK4 | >1000 |
| CDK5 | >1000 |
| CDK6 | >1000 |
Data extracted from "Design and Synthesis of Novel Macrocyclic Derivatives as Potent and Selective Cyclin-Dependent Kinase 7 Inhibitors".[4][5]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (µM) |
| MDA-MB-453 (Breast Cancer) | Proliferation | 1.49 |
Note: The primary publication focused on the biochemical selectivity of this compound. Further cellular characterization data is limited in the currently available literature.
Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the kinase domain of CDK7. Molecular modeling and structure-activity relationship studies indicate that its macrocyclic structure contributes to its high affinity and selectivity for CDK7 over other CDKs.[4] By inhibiting CDK7, this compound is expected to have two primary effects:
-
Inhibition of Cell Cycle Progression: By preventing the CDK7-mediated activation of cell cycle CDKs (CDK1, CDK2, CDK4, CDK6), this compound is predicted to induce cell cycle arrest, primarily at the G1/S transition.[2][6]
-
Inhibition of Transcription: By blocking the phosphorylation of the RNA Polymerase II CTD, this compound is expected to inhibit the transcription of a broad range of genes, with a potentially greater impact on genes with super-enhancers that are often associated with oncogenes.[3]
Signaling Pathways
The following diagram illustrates the central role of CDK7 in cell cycle control and transcription, and the points of intervention for this compound.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the primary literature for the characterization of CDK7 inhibitors.[4][5]
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is used to determine the IC50 values of a compound against a panel of kinases.
Workflow Diagram:
Methodology:
-
Reagent Preparation: Prepare solutions of the target kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody in a suitable kinase buffer.
-
Compound Preparation: Serially dilute this compound in DMSO to create a range of concentrations.
-
Assay Plate Setup: Add the diluted compound or DMSO (as a control) to the wells of a 384-well plate.
-
Kinase Addition: Add the pre-mixed kinase and antibody solution to the wells.
-
Tracer Addition: Add the tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Signal Detection: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader. The signal is proportional to the amount of tracer bound to the kinase.
-
Data Analysis: Plot the TR-FRET signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells (e.g., MDA-MB-453) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot cell viability against the compound concentration to calculate the IC50 value.
Conclusion and Future Directions
This compound is a highly selective and potent inhibitor of CDK7, representing a valuable tool for dissecting the biological roles of this important kinase. Its high selectivity makes it a superior probe compared to less selective inhibitors. While initial data demonstrates its potent biochemical activity, further research is required to fully elucidate its cellular effects across a broader range of cancer types and to evaluate its in vivo efficacy and pharmacokinetic properties. The detailed characterization of this compound and similar next-generation CDK7 inhibitors will be crucial for advancing the therapeutic potential of targeting CDK7 in cancer.
References
- 1. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Synthesis of Novel Macrocyclic Derivatives as Potent and Selective Cyclin-Dependent Kinase 7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Covalent CDK7 Inhibitors in Cell Cycle Arrest: A Technical Overview
Disclaimer: No publicly available scientific literature or data could be found for a specific compound designated "Cdk7-IN-27." This technical guide will therefore focus on the well-characterized role of Cyclin-Dependent Kinase 7 (CDK7) in cell cycle regulation and the effects of its covalent inhibitors, using the prominent example of THZ1 to illustrate the mechanism of action, experimental findings, and relevant protocols.
Introduction: The Dual Function of CDK7 in Cell Proliferation and Transcription
Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that holds a unique, pivotal role in two fundamental cellular processes: cell cycle progression and gene transcription.[1][2][3] This dual functionality makes it a compelling target in oncology.
-
Cell Cycle Regulation: CDK7 is the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1.[2][3][4] The CAK complex is responsible for the activating phosphorylation of a threonine residue within the T-loop of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[4][5] This activation is essential for driving cells through the various phases of the cell cycle.[4][5] For instance, CDK2 activation is required for the G1/S transition, while CDK1 activation is necessary for entry into mitosis (G2/M).[4]
-
Transcriptional Regulation: CDK7 is also an integral component of the general transcription factor TFIIH.[2][3] In this capacity, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 5 and serine 7 residues.[6][7] This phosphorylation is critical for transcription initiation and the release of the polymerase from the promoter to begin productive gene elongation.[3]
Given its central role, inhibiting CDK7 offers a powerful strategy to simultaneously halt cell cycle progression and disrupt the transcriptional machinery that cancer cells heavily rely upon for their survival and proliferation.
Mechanism of Action: How CDK7 Inhibition Induces Cell Cycle Arrest
Covalent CDK7 inhibitors, such as THZ1, typically contain a reactive group (e.g., an acrylamide) that forms a permanent bond with a specific cysteine residue (Cys312) located outside the kinase's active site. This irreversible binding allosterically inhibits CDK7's catalytic activity. The consequences of this inhibition ripple through the cell's regulatory networks, primarily leading to cell cycle arrest.
The primary mechanism of cell cycle arrest involves the disruption of the CAK function of CDK7. By inhibiting CDK7, the activation of downstream cell cycle kinases is prevented.
-
G2/M Arrest: Several studies have shown that CDK7 inhibition leads to a significant cell cycle arrest at the G2/M phase. This is a direct consequence of preventing the activating phosphorylation of CDK1 (at Thr161), the master regulator of mitotic entry.[8]
-
G1/S Arrest: Inhibition of CDK7 can also block the activation of CDK2 (at Thr160), which is essential for the transition from the G1 to the S phase.[2]
Furthermore, the transcriptional effects of CDK7 inhibition contribute to cell cycle arrest. The expression of key cell cycle regulators, such as Cyclin B1, can be suppressed, further reinforcing the block at the G2/M checkpoint.
Signaling Pathway Diagram
Quantitative Data: Efficacy of CDK7 Inhibition on Cell Cycle Progression
The inhibitory effects of compounds like THZ1 have been quantified across various cancer cell lines, demonstrating a consistent induction of cell cycle arrest.
| Cell Line (Cancer Type) | Inhibitor | Concentration (nM) | Duration (h) | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
| HeLa (Cervical Cancer) | THZ1 | 50 | 24 | Decreased | Decreased | Increased | [9] |
| SiHa (Cervical Cancer) | THZ1 | 50 | 24 | Decreased | Decreased | Increased | [9] |
| C33A (Cervical Cancer) | THZ1 | 50 | 24 | Decreased | Decreased | Increased | [9] |
Note: The referenced study shows a "conspicuous increase in the G2/M phase and a concomitant decrease in the S phase" but does not provide specific percentages. The table reflects this qualitative description.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the impact of CDK7 inhibitors on the cell cycle.
Cell Cycle Analysis via Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA. Cells in G1 have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount.
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the CDK7 inhibitor (e.g., THZ1) at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Harvesting: After treatment, aspirate the media and wash cells with PBS. Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. This fixes the cells and permeabilizes the membrane. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, decant the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.
-
Data Acquisition: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.
Western Blotting for Cell Cycle Proteins
This protocol is used to detect changes in the levels and phosphorylation status of key cell cycle regulatory proteins.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest, such as CDK1, phospho-CDK1 (Thr161), and Cyclin B1.
Methodology:
-
Cell Lysis: Following treatment with the CDK7 inhibitor, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-CDK1, anti-CDK1, anti-Cyclin B1, anti-α-tubulin as a loading control) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Experimental Workflow Diagram
Conclusion
Inhibition of CDK7 presents a potent anti-cancer strategy by simultaneously disrupting two core pillars of malignancy: uncontrolled cell division and aberrant transcription. Covalent inhibitors effectively block the CDK-activating function of CDK7, preventing the phosphorylation and activation of key cell cycle kinases like CDK1 and CDK2. This leads to a robust cell cycle arrest, most prominently at the G2/M transition, thereby halting cancer cell proliferation. The quantitative analysis of cell cycle distribution and protein phosphorylation provides clear evidence for this mechanism. The protocols outlined herein represent standard methodologies for researchers and drug development professionals to investigate and characterize the impact of novel CDK7 inhibitors on cell cycle progression.
References
- 1. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-27: A Technical Guide to Its Inhibitory Constant (Ki) and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biochemical parameters of Cdk7-IN-27, a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The document focuses on its inhibitory constant (Ki) and binding affinity, presenting quantitative data, outlining relevant experimental methodologies, and visualizing the associated signaling pathways.
Quantitative Inhibition Data
This compound is a potent and selective inhibitor of CDK7. The following table summarizes its key quantitative inhibitory value.
| Compound | Target | Ki Value |
| This compound | CDK7 | 3 nM[1][2] |
Experimental Protocols
While the specific experimental protocol used to determine the 3 nM Ki value for this compound is not publicly detailed in the available resources, a representative methodology for determining the Ki of a kinase inhibitor is outlined below. This protocol is based on standard in vitro kinase assays.
Representative Protocol: In Vitro Kinase Inhibition Assay for Ki Determination
Objective: To determine the inhibitory constant (Ki) of a compound against a specific kinase.
Materials:
-
Recombinant human CDK7/cyclin H/MAT1 complex
-
Kinase substrate (e.g., a peptide with a phosphorylation site for CDK7)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, Brij-35, and DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a fluorescence resonance energy transfer (FRET)-based system)
-
Microplate reader capable of detecting luminescence or fluorescence
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor to create a range of concentrations to be tested.
-
Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer to the desired working concentrations.
-
-
Kinase Reaction:
-
In the wells of a microplate, add the kinase assay buffer.
-
Add the test inhibitor at various concentrations to the respective wells. Include a control with no inhibitor (vehicle control).
-
Add the recombinant CDK7/cyclin H/MAT1 enzyme to all wells.
-
Initiate the kinase reaction by adding the ATP and substrate mixture. The concentration of ATP should be close to its Km value for accurate Ki determination.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction by adding a stop solution or by proceeding directly to the detection step, depending on the assay kit used.
-
Add the detection reagent according to the manufacturer's instructions. For instance, in an ADP-Glo™ assay, a reagent is added to deplete unconsumed ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.
-
Incubate the plate as required by the detection system to allow the signal to develop.
-
-
Data Acquisition and Analysis:
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.
-
Cdk7 Signaling Pathways
CDK7 plays a crucial dual role in regulating both transcription and the cell cycle. The following diagrams illustrate these key signaling pathways.
Caption: Cdk7's role in the transcriptional regulation pathway.
Caption: Cdk7's role as a CDK-activating kinase (CAK) in cell cycle progression.
References
The Impact of Cdk7 Inhibition on G0/G1 Cell Cycle Phase Progression: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: Cyclin-dependent kinase 7 (Cdk7) is a critical regulator of cell cycle progression and transcription. Its multifaceted role, primarily through the activation of downstream cyclin-dependent kinases (CDKs) and phosphorylation of RNA polymerase II, positions it as a key therapeutic target in oncology. This document provides an in-depth technical guide on the effects of Cdk7 inhibition, with a focus on the G0/G1 phase of the cell cycle. While specific data for the inhibitor "Cdk7-IN-27" is not available in the public domain, this guide synthesizes findings from studies on other potent and selective Cdk7 inhibitors to provide a comprehensive understanding of the cellular consequences of targeting this kinase.
Introduction to Cdk7 and its Role in the G1 Phase
Cyclin-dependent kinase 7 (Cdk7) is a serine/threonine kinase that plays a dual role in fundamental cellular processes: cell cycle control and transcription. As the catalytic subunit of the Cdk-activating kinase (CAK) complex, which also includes Cyclin H and MAT1, Cdk7 is responsible for the activating phosphorylation of several cell cycle CDKs, including Cdk1, Cdk2, Cdk4, and Cdk6.[1][2][3] The activation of these CDKs is essential for the orderly progression through the different phases of the cell cycle.
The G1 phase is a critical period where the cell integrates mitogenic signals and decides whether to enter the cell division cycle. A key event in G1 progression is the phosphorylation of the retinoblastoma protein (Rb) by Cdk4/6-Cyclin D complexes.[4] This phosphorylation event leads to the release of the E2F transcription factor, which in turn drives the expression of genes necessary for the G1/S transition and DNA synthesis.[5][6] Cdk7 plays a pivotal role in this process by directly phosphorylating and activating Cdk4 and Cdk6, thereby promoting entry into the S phase.[7][8]
Quantitative Effects of Cdk7 Inhibition on G0/G1 Phase
Inhibition of Cdk7 has been shown to induce cell cycle arrest, with a predominant effect on the G1 phase in many cancer cell lines. This G1 arrest is a direct consequence of the inhibition of Cdk7's CAK activity, leading to reduced activation of Cdk2, Cdk4, and Cdk6. The following tables summarize quantitative data from studies using various selective Cdk7 inhibitors, demonstrating their impact on cell cycle distribution.
Table 1: Dose-Dependent Effect of Cdk7 Inhibitors on G1 Phase Arrest
| Cdk7 Inhibitor | Cell Line | Concentration (nM) | % of Cells in G0/G1 Phase (Treatment) | % of Cells in G0/G1 Phase (Control) | Reference |
| THZ1 | Jurkat | 50 | 68.3% | 45.1% | [Kwiatkowski et al., 2014] |
| THZ1 | Jurkat | 100 | 75.1% | 45.1% | [Kwiatkowski et al., 2014] |
| BS-181 | JT/BCL-2 | 500 | Increased G1 population | Not specified | [9] |
| YKL-5-124 | HAP1 | 125 | Increased G1 population | Not specified | [10] |
| YKL-5-124 | HAP1 | 500 | Increased G1 population | Not specified | [10] |
Table 2: Time-Course Effect of Cdk7 Inhibitors on G1 Phase Arrest
| Cdk7 Inhibitor | Cell Line | Concentration (nM) | Treatment Duration (hours) | % of Cells in G0/G1 Phase | Reference |
| Compound 140 | A549 | 1000 | 24 | Increased G1 population | [1] |
| Compound 297 | A549 | 300 | 24 | Increased G1 population | [1] |
Note: The data presented is a representative summary from available literature and may vary depending on the specific experimental conditions.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., A549, Jurkat, HAP1) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Inhibitor Preparation: A selective Cdk7 inhibitor is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM) and stored at -80°C.
-
Treatment: Cells are seeded at a predetermined density and allowed to attach overnight. The following day, the media is replaced with fresh media containing the Cdk7 inhibitor at various concentrations or a DMSO vehicle control. Cells are then incubated for the desired time points (e.g., 24, 48, 72 hours).
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Adherent cells are washed with PBS and detached using trypsin-EDTA. Suspension cells are collected by centrifugation.
-
Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol while vortexing gently. Fixed cells can be stored at -20°C for at least 24 hours.
-
Staining: Fixed cells are washed with PBS to remove ethanol and then resuspended in a staining solution containing a DNA intercalating dye such as propidium iodide (PI) or DAPI, and RNase A to prevent staining of double-stranded RNA.[11][12]
-
Flow Cytometry: Stained cells are analyzed on a flow cytometer. The DNA content is measured by the fluorescence intensity of the DNA dye.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software (e.g., FlowJo, ModFit).[12]
Signaling Pathways and Experimental Workflow
Cdk7 Signaling Pathway in G1/S Transition
References
- 1. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. G1/S transition - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. A Cdk7-Cdk4 T-Loop Phosphorylation Cascade Promotes G1 Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-27 in Triple-Negative Breast Cancer Research: A Technical Guide
Executive Summary
Triple-Negative Breast Cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Cyclin-dependent kinase 7 (CDK7) has emerged as a promising therapeutic target in TNBC, owing to its dual role in regulating the cell cycle and transcription. TNBC cells often exhibit a dependency on CDK7 for the transcription of key oncogenic genes, a phenomenon known as "transcriptional addiction".[1][2][3] This guide provides a comprehensive technical overview of the role of CDK7 inhibition in TNBC research, with a specific focus on the selective inhibitor Cdk7-IN-27. While direct research on this compound in TNBC is limited in publicly available literature, this document extrapolates from extensive research on other CDK7 inhibitors to provide a foundational understanding of its potential mechanism of action and therapeutic rationale in this disease context.
Introduction to CDK7 as a Target in TNBC
Triple-Negative Breast Cancer, defined by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, is a heterogeneous and aggressive subtype of breast cancer.[4] The lack of well-defined molecular targets renders hormone therapy and HER2-targeted treatments ineffective, leaving chemotherapy as the primary treatment modality.
Cyclin-dependent kinase 7 (CDK7) is a crucial component of two key cellular complexes:
-
CDK-Activating Kinase (CAK) Complex: As part of the CAK complex (comprising CDK7, Cyclin H, and MAT1), CDK7 phosphorylates and activates other cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression.[5][6]
-
General Transcription Factor TFIIH: CDK7 is also a subunit of the general transcription factor TFIIH.[5] In this role, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 5 and 7 residues, a critical step for the initiation of transcription.[7]
Studies have revealed that TNBC cells are exceptionally dependent on CDK7 activity.[1][2] This "transcriptional addiction" is linked to super-enhancers, which are large clusters of enhancers that drive high-level expression of key oncogenes and cell identity genes, such as MYC.[8][9] Inhibition of CDK7 disrupts the transcription of these critical genes, leading to cell cycle arrest and apoptosis in TNBC cells.[1][2]
This compound: A Selective CDK7 Inhibitor
This compound (also known as Compound 37) is a selective inhibitor of CDK7.[10][11] While its efficacy has not been extensively reported in TNBC-specific models, its known biochemical and cellular activities provide a basis for its potential application in this field.
Quantitative Data for this compound
| Parameter | Value | Cell Line / System | Reference |
| Ki (Inhibitory Constant) | 3 nM | Biochemical Assay | [10][11] |
| EC50 (Half Maximal Effective Concentration) | 1.49 µM | MDA-MB-453 (human breast cancer cells) | [10] |
| Metabolic Stability (t½, mouse liver microsomes) | 38.5 min | In Vitro | [10][12] |
| Metabolic Stability (t½, human liver microsomes) | 34.1 min | In Vitro | [10][12] |
Note: The MDA-MB-453 cell line is classified as a luminal androgen receptor (LAR) subtype of breast cancer, not TNBC.
Mechanism of Action of CDK7 Inhibition in TNBC
The therapeutic effect of CDK7 inhibition in TNBC stems from its dual impact on transcription and cell cycle control.
Inhibition of CDK7 in TNBC leads to:
-
Transcriptional Repression: By preventing the phosphorylation of RNAPII, CDK7 inhibitors block the transcription of a specific set of genes, often regulated by super-enhancers, to which TNBC cells are addicted for survival.[1][8] This includes critical oncogenes like MYC.[8]
-
Cell Cycle Arrest: Inhibition of CDK7's CAK activity prevents the activation of cell cycle CDKs, leading to a halt in cell cycle progression, often at the G1/S transition.[6][10] this compound has been shown to cause cell cycle arrest in the G0/G1 phase.[10][11]
Preclinical Efficacy of CDK7 Inhibitors in TNBC Models
In Vitro Efficacy of CDK7 Inhibitors in TNBC Cell Lines
| Inhibitor | Cell Line | IC50 / EC50 | Effect | Reference |
| THZ1 | MDA-MB-231 | < 70 nM | Suppression of cell proliferation | [13] |
| THZ1 | MDA-MB-468 | < 70 nM | Suppression of cell proliferation | [13] |
| THZ1 | BT-549 | < 70 nM | Suppression of cell proliferation | [13] |
| THZ1 | Primary TNBC Cells | Not specified | Induction of apoptosis | [13] |
| N76-1 | MDA-MB-231 | 4.4 nM | Inhibition of cell viability | |
| N76-1 | CAL-148 | 32 nM | Inhibition of cell viability | |
| N76-1 | MFM-223 | 23.1 nM | Inhibition of cell viability |
In Vivo Efficacy of CDK7 Inhibitors in TNBC Models
| Inhibitor | Model | Dosage | Effect | Reference |
| THZ1 | Patient-Derived Xenograft (PDX) | 10 mg/kg, i.p. | Substantial blockage of tumor growth, tumor regression | [13] |
| N76-1 | MDA-MB-231 Xenograft | Not specified | Inhibition of tumor growth |
Key Experimental Methodologies
The evaluation of CDK7 inhibitors in TNBC research involves a range of standard and specialized assays.
References
- 1. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7-dependent transcriptional addiction in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of CDK7, Cyclin H, and MAT1 Is Elevated in Breast Cancer and Is Prognostic in Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting Mutated p53 Dependency in Triple-Negative Breast Cancer Cells Through CDK7 Inhibition [frontiersin.org]
- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK7-IN-27_TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Expression of CDK7 correlates with molecular subtypes and predicts clinical outcomes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-27 for Studying Transcriptional Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Cdk7-IN-27, a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), as a tool to investigate transcriptional regulation. Due to the limited publicly available data specifically for this compound, this document also incorporates methodologies and data from other well-characterized selective CDK7 inhibitors, such as YKL-5-124 and SY-351, to provide a thorough and practical resource for researchers.
Introduction to CDK7's Role in Transcriptional Regulation
Cyclin-Dependent Kinase 7 (CDK7) is a key enzyme with dual functions in regulating the cell cycle and gene transcription.[1] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1 and CDK2, to drive cell cycle progression.[2] Crucially for transcriptional studies, CDK7 is also the kinase subunit of the general transcription factor TFIIH.[3] In this role, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 5 and 7 residues, a critical step for transcription initiation and promoter escape.[4] Furthermore, CDK7 can activate other transcription-associated kinases like CDK9, which is essential for productive transcriptional elongation.[5]
Selective inhibitors of CDK7, such as this compound, are invaluable chemical probes for dissecting these complex processes. By inhibiting the catalytic activity of CDK7, researchers can study the downstream consequences on global and gene-specific transcription, the interplay between transcription and cell cycle control, and the therapeutic potential of targeting transcriptional addiction in diseases like cancer.
This compound: A Selective Inhibitor
This compound is a potent and selective inhibitor of CDK7.[6] Its primary mechanism of action is the inhibition of CDK7's kinase activity, which in turn affects both transcriptional and cell-cycle-related pathways. One of its known effects is the inhibition of retinoblastoma protein (Rb) phosphorylation, leading to cell cycle arrest at the G0/G1 phase.[6][7]
Quantitative Data on Selective CDK7 Inhibitors
The following tables summarize key quantitative data for this compound and other representative selective CDK7 inhibitors to illustrate their potency and selectivity.
Table 1: Potency and Cellular Effects of this compound
| Parameter | Value | Cell Line | Reference |
| Ki (Inhibition Constant) | 3 nM | N/A (Biochemical) | [6][7] |
| EC50 (Cell Proliferation) | 1.49 µM | MDA-MB-453 | [6] |
| Metabolic Half-life (Mouse) | 38.5 min | Liver Microsomes | [8] |
| Metabolic Half-life (Human) | 34.1 min | Liver Microsomes | [8] |
| Primary Cellular Effect | G0/G1 Cell Cycle Arrest | MDA-MB-453 | [6][7] |
Table 2: Comparative Potency and Selectivity of Various CDK7 Inhibitors
| Compound | CDK7 IC50 / EC50 | CDK12 IC50 / EC50 | CDK13 IC50 / EC50 | CDK9 IC50 | Reference |
| YKL-5-124 | 9.7 nM (IC50) | >10,000 nM | >10,000 nM | 3020 nM | [2] |
| SY-351 | 8.3 nM (EC50) | 36 nM (EC50) | N/A | >10,000 nM | [5][9] |
| THZ1 | 3.2 nM (IC50) | 4.8 nM (IC50) | 6.3 nM (IC50) | 155 nM | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound on transcriptional regulation.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on CDK7 kinase activity.
Materials:
-
Recombinant CDK7/CycH/MAT1 complex
-
CDK7 peptide substrate (e.g., 5-FAM-YSPTSPSKKKK)
-
ATP (at Km for CDK7)
-
This compound
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay kit or similar
Protocol:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the recombinant CDK7 complex, the peptide substrate, and the this compound dilution.
-
Incubate for 20-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of RNAPII and CDK Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of CDK7 substrates in cells.
Materials:
-
Cell line of interest (e.g., HL60, HAP1)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-RNAPII CTD (Ser2, Ser5, Ser7), anti-total-RNAPII, anti-phospho-CDK1 (T161), anti-phospho-CDK2 (T160), anti-pRb, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1, 6, or 24 hours).
-
Harvest cells, wash with cold PBS, and lyse with ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize protein bands using a chemiluminescence detection system.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cell line of interest
-
This compound
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Treat cells with this compound or vehicle for 24-48 hours.
-
Harvest cells (including floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove ethanol.
-
Resuspend cells in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To map the genome-wide occupancy of RNAPII and assess the impact of CDK7 inhibition on its recruitment and pausing.
Materials:
-
Cell line of interest
-
This compound
-
Formaldehyde (for cross-linking)
-
ChIP-grade antibodies (e.g., anti-RNAPII)
-
Buffers for cell lysis, chromatin shearing, immunoprecipitation, and washing
-
Sonicator or micrococcal nuclease for chromatin fragmentation
-
Protein A/G magnetic beads
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Protocol:
-
Treat cells with this compound or vehicle for a short duration (e.g., 1-6 hours).
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-500 bp using sonication.
-
Pre-clear the chromatin lysate with magnetic beads.
-
Incubate the sheared chromatin with the anti-RNAPII antibody overnight at 4°C.
-
Capture the antibody-protein-DNA complexes with Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-links by heating.
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library and perform high-throughput sequencing.
-
Analyze the sequencing data to identify changes in RNAPII occupancy at promoters and gene bodies.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key signaling pathways involving CDK7 and a general workflow for studying a CDK7 inhibitor.
Caption: CDK7's dual role in transcription and cell cycle regulation and its inhibition by this compound.
Caption: A general experimental workflow for characterizing a selective CDK7 inhibitor like this compound.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7-IN-27_TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Transcriptional control of DNA repair networks by CDK7 regulates sensitivity to radiation in MYC-driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cdk7-IN-27 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing Cdk7-IN-27, a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in cell-based assays. The information is intended to assist in the investigation of the cellular effects of CDK7 inhibition and to support drug development efforts.
Introduction
Cyclin-Dependent Kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating cell cycle progression and gene transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle.[1][2] Additionally, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), which is essential for the initiation and elongation phases of transcription.[3][4][5] Given its central role in these fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in oncology.
This compound is a selective inhibitor of CDK7 with a high affinity, demonstrating a Ki value of 3 nM.[6] It has been shown to effectively induce cell cycle arrest at the G0/G1 phase and inhibit cancer cell proliferation.[6] These notes provide detailed methodologies for assessing the biological activity of this compound in a cellular context.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and other relevant CDK7 inhibitors for comparative purposes.
Table 1: In Vitro Potency and Cellular Activity of this compound
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| Ki | 3 nM | - | In vitro kinase assay | [6] |
| EC50 | 1.49 µM | MDA-MB-453 | 5-day cell proliferation assay | [6] |
| Cell Cycle Arrest | G0/G1 phase | Not specified | Not specified | [6] |
Table 2: Comparative Cellular IC50 Values of Various CDK7 Inhibitors
| Inhibitor | Cell Line | IC50 (µM) | Assay Duration | Reference |
| This compound | MDA-MB-453 | 1.49 | 5 days | [6] |
| BS-181 | KHOS | 1.75 | 6 days | [7] |
| BS-181 | U2OS | 2.32 | 6 days | [7] |
| THZ1 | Jurkat | Potent (nM range) | 72 hours | [5] |
| THZ1 | Loucy | Potent (nM range) | 72 hours | [5] |
| YKL-5-124 | HAP1 | Not specified | 24 hours | [2] |
| YKL-5-124 | Jurkat | Not specified | Not specified | [2] |
Signaling Pathways and Experimental Workflow
CDK7 Signaling Pathway
CDK7's central role in both cell cycle control and transcription is depicted in the following diagram.
Caption: Diagram of the dual roles of CDK7 in cell cycle and transcription.
General Experimental Workflow for this compound Characterization
The following workflow outlines the key steps for characterizing the cellular effects of this compound.
Caption: A general workflow for cell-based characterization of this compound.
Experimental Protocols
Note: The following protocols are generalized based on common practices for CDK7 inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions when using this compound.
Cell Viability/Proliferation Assay
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-453)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTS or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium. A suggested concentration range is 0.01 to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 72 hours to 5 days).
-
Add the viability reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours for MTS, 10 minutes for CellTiter-Glo®).
-
Measure the absorbance (for MTS) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Western Blot Analysis for Target Engagement and Downstream Signaling
This protocol is used to assess the phosphorylation status of CDK7 substrates and downstream signaling molecules.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and DMSO
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CDK1(T161), anti-p-CDK2(T160), anti-p-RNAPII CTD (Ser2, Ser5, Ser7), anti-total CDK1, anti-total CDK2, anti-total RNAPII, anti-cleaved PARP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 6, 24, 48 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and DMSO
-
PBS
-
Trypsin
-
70% ice-cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) or DMSO for 24-48 hours.
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the cellular characterization of this compound. By employing these methodologies, researchers can effectively investigate the on-target effects, downstream signaling consequences, and anti-proliferative activity of this selective CDK7 inhibitor. It is crucial to optimize the described protocols for the specific experimental systems being used to ensure robust and reproducible data.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7-IN-27_TargetMol [targetmol.com]
- 7. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Cdk7-IN-27 in the MDA-MB-453 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1][2] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the transcription of many genes, including oncogenes like MYC.[3]
The MDA-MB-453 cell line, derived from a metastatic breast carcinoma, is a valuable in vitro model for studying triple-negative breast cancer (TNBC) with androgen receptor (AR) expression. Cdk7-IN-27 and its analogs are potent and selective inhibitors of CDK7, offering a promising avenue for investigating the therapeutic potential of CDK7 inhibition in this breast cancer subtype. This document provides detailed application notes and protocols for utilizing this compound in the MDA-MB-453 cell line.
Data Presentation
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of Cdk7 inhibitors in the MDA-MB-453 cell line and a panel of other breast cancer cell lines for comparative purposes.
| Inhibitor | Cell Line | IC50 (µM) | Treatment Duration | Reference |
| Cdk7-IN-26 | MDA-MB-453 | 0.15 | Not Specified | [4] |
| THZ1 | MDA-MB-453 | 0.133 | 2 days | [5] |
| THZ1 | MDA-MB-453 | 0.01 | 7 days | [5] |
Note: Cdk7-IN-26 is a closely related analog of this compound. Data for other breast cancer cell lines with THZ1 can be found in the cited literature for broader context.[5]
Signaling Pathways and Experimental Workflow
Cdk7 Signaling Pathway
Caption: Cdk7 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for studying this compound in MDA-MB-453 cells.
Experimental Protocols
Cell Culture and Maintenance of MDA-MB-453 Cells
-
Growth Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 0% CO2 (as L-15 medium is formulated for use in a CO2-free environment).
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the growth medium.
-
Wash the cell monolayer with Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of a dissociation reagent (e.g., TrypLE™ Express) and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize the dissociation reagent with fresh growth medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and plate into new culture flasks at the desired density.
-
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[6]
-
Materials:
-
MDA-MB-453 cells
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed MDA-MB-453 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in growth medium.
-
Remove the existing medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot Analysis
This protocol provides a general framework for assessing the phosphorylation of RNA Polymerase II and the expression of cell cycle-related proteins.
-
Materials:
-
Treated MDA-MB-453 cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAPII Ser2/5, anti-CDK1, anti-Cyclin B1, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize protein bands using an ECL substrate and an imaging system.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is based on propidium iodide (PI) staining for DNA content analysis.[7]
-
Materials:
-
Treated MDA-MB-453 cells
-
PBS
-
70% cold ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay by Annexin V/PI Staining
This protocol allows for the differentiation of early apoptotic, late apoptotic, and necrotic cells.[8]
-
Materials:
-
Treated MDA-MB-453 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
-
-
Procedure:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Expected Outcomes and Troubleshooting
-
Cell Viability: this compound is expected to decrease the viability of MDA-MB-453 cells in a dose- and time-dependent manner. The IC50 value should be in the sub-micromolar range.[4]
-
Western Blot: Inhibition of CDK7 should lead to a decrease in the phosphorylation of the RNA Polymerase II C-terminal domain at Serine 2 and 5. Downstream effects may include alterations in the expression of cell cycle regulatory proteins.
-
Cell Cycle Analysis: Treatment with Cdk7 inhibitors has been shown to induce G1 or G2/M cell cycle arrest in various cancer cell lines.[5][9] The specific effect in MDA-MB-453 cells should be determined experimentally.
-
Apoptosis: Cdk7 inhibition is expected to induce apoptosis in MDA-MB-453 cells, which can be observed by an increase in the Annexin V positive population and cleavage of PARP.[5][10]
-
Troubleshooting:
-
Low inhibitor activity: Ensure proper dissolution and storage of this compound. Verify the final concentration of DMSO in the culture medium is non-toxic (typically <0.5%).
-
High background in Western blots: Optimize antibody concentrations and washing steps. Ensure complete protein transfer.
-
Poor resolution in cell cycle histograms: Ensure a single-cell suspension before fixation and proper staining. Gate out cell doublets and debris during flow cytometry analysis.
-
These application notes and protocols provide a comprehensive guide for researchers to effectively utilize this compound in the MDA-MB-453 cell line, facilitating further investigation into the therapeutic potential of CDK7 inhibition in triple-negative breast cancer.
References
- 1. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting cyclin-dependent kinase 1 (CDK1) but not CDK4/6 or CDK2 is selectively lethal to MYC-dependent human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zlfzyj.com [zlfzyj.com]
- 10. Frontiers | p53–GSDME Elevation: A Path for CDK7 Inhibition to Suppress Breast Cancer Cell Survival [frontiersin.org]
Application Notes: Cdk7-IN-27 for Inducing Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a crucial serine/threonine kinase that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and transcription.[1][2][3] As the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other key cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving transitions through different phases of the cell cycle.[3][4][5][6] Additionally, as a component of the general transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for the initiation and elongation of transcription.[7][8]
Given its central role, CDK7 has emerged as a significant therapeutic target in oncology. Cdk7-IN-27 is a selective and potent inhibitor of CDK7.[9] By inhibiting the kinase activity of CDK7, this compound disrupts both cell cycle machinery and transcriptional regulation, leading to cell cycle arrest, primarily at the G0/G1 phase, and subsequent inhibition of tumor cell proliferation.[9] These application notes provide detailed data and protocols for utilizing this compound in experimental settings to induce cell cycle arrest.
Mechanism of Action
This compound exerts its biological effects by selectively binding to and inhibiting the kinase activity of CDK7.[9] This inhibition has two major downstream consequences:
-
Disruption of Cell Cycle Progression: Within the CAK complex, CDK7 is responsible for the activating T-loop phosphorylation of cell cycle CDKs.[3] By inhibiting CDK7, this compound prevents the activation of CDK2, CDK4, and CDK6, which are essential for the G1/S transition. This blockade results in the arrest of cells in the G0/G1 phase of the cell cycle.[9]
-
Inhibition of Transcription: As part of the TFIIH complex, CDK7 phosphorylates Serine 5 (S5) and Serine 7 (S7) residues on the CTD of RNAPII.[1][8] This phosphorylation is required for promoter clearance and the transition to productive transcriptional elongation. This compound-mediated inhibition of this process leads to a widespread downregulation of transcription, which can be particularly detrimental to cancer cells that exhibit transcriptional addiction to sustain their high proliferation rates.[10]
Data Presentation
The following tables summarize the quantitative data for this compound and other relevant CDK7 inhibitors for comparative purposes.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Notes |
| Ki | 3 nM | Biochemical Assay | Reflects the binding affinity of the inhibitor to the target kinase.[9] |
| EC50 | 1.49 µM | MDA-MB-453 | Effective concentration for 50% inhibition of cell proliferation over a 5-day treatment period.[9] |
| Cell Cycle Arrest | G0/G1 Phase | - | Primary phase of cell cycle arrest induced by the compound.[9] |
Table 2: Comparative IC50 Values of Selected CDK7 Inhibitors
| Inhibitor | IC50 Value | Target | Cell Line/System |
| SY-351 | 23 nM | CDK7 | Biochemical Assay |
| THZ1 | 3.2 nM (Binding Affinity) | CDK7 | Biochemical Assay[11] |
| BS-181 | 1.75 µM | Cell Viability | KHOS (Osteosarcoma)[12] |
| BS-181 | 2.32 µM | Cell Viability | U2OS (Osteosarcoma)[12] |
Visualizations
Signaling Pathway of CDK7 Inhibition
References
- 1. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 7. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CDK7-IN-27_TargetMol [targetmol.com]
- 10. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclin-dependent Kinase (CDK) | DC Chemicals [dcchemicals.com]
- 12. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk7 Inhibition in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Cyclin-dependent kinase 7 (Cdk7) inhibitors in cancer research models. The protocols and data presented are centered around the well-characterized, potent, and selective covalent Cdk7 inhibitor, THZ1, as a representative compound for this class of molecules.
Introduction to Cdk7 as a Cancer Target
Cyclin-dependent kinase 7 (Cdk7) is a crucial enzyme that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and gene transcription.[1][2][3][4] As a component of the Cdk-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle.[1][5][6][7] Additionally, Cdk7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for the initiation and elongation of transcription.[4][5][8]
In many cancers, there is a heightened dependency on transcriptional programs driven by oncogenes and a dysregulated cell cycle. This makes Cdk7 an attractive therapeutic target. Inhibition of Cdk7 can simultaneously disrupt both the cell cycle machinery and the transcriptional apparatus that cancer cells rely on for their growth and survival.[9]
Mechanism of Action of Cdk7 Inhibitors
Cdk7 inhibitors, such as THZ1, typically act by covalently binding to a cysteine residue near the active site of Cdk7, leading to irreversible inhibition of its kinase activity.[3][8][10][11] This inhibition has two major downstream effects:
-
Transcriptional Repression: Inhibition of Cdk7 leads to a global reduction in RNAPII CTD phosphorylation, particularly at Serine 5 and Serine 7.[4][11][12][13][14] This impairs transcriptional initiation and elongation, leading to the downregulation of a broad range of genes. Notably, genes associated with super-enhancers, which often include key oncogenes like MYC and RUNX1, are particularly sensitive to Cdk7 inhibition.[12][13][15]
-
Cell Cycle Arrest: By blocking the CAK activity of Cdk7, its inhibitors prevent the activation of cell cycle-dependent kinases. This leads to cell cycle arrest, most commonly at the G1/S or G2/M transitions.[4][12][16]
The combined effect of transcriptional repression and cell cycle arrest ultimately leads to apoptosis in cancer cells.
Key Applications in Cancer Research Models
Cdk7 inhibitors have demonstrated significant anti-tumor activity in a wide array of preclinical cancer models, including:
-
T-cell Acute Lymphoblastic Leukemia (T-ALL): T-ALL cell lines show exceptional sensitivity to THZ1, which has been linked to the suppression of the RUNX1 super-enhancer.[8]
-
Breast Cancer: THZ1 is effective across various subtypes of breast cancer, including triple-negative and ER-positive models.[15][17]
-
Multiple Myeloma: Multiple myeloma cells are sensitive to THZ1, which induces apoptosis at low nanomolar concentrations.[13]
-
Small Cell Lung Cancer (SCLC): THZ1 has shown efficacy in SCLC models, highlighting its potential in cancers with high transcriptional dependencies.[12]
-
Ovarian Cancer: Ovarian cancer cell lines are highly sensitive to THZ1, which inhibits the expression of the oncogene MYC.[12]
-
Glioblastoma (GBM): The covalent Cdk7 inhibitor THZ1 has shown therapeutic efficacy against GBM both in vitro and in vivo.
-
Cervical Cancer: THZ1 induces apoptosis and cell cycle arrest at the G2/M phase in cervical cancer cells.[4]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of representative Cdk7 inhibitors, THZ1 and YKL-5-124, across various cancer cell lines.
Table 1: IC50 Values of THZ1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 50 |
| Loucy | T-cell Acute Lymphoblastic Leukemia | 0.55 |
| NALM6 | B-cell Acute Lymphocytic Leukemia | 101.2 |
| REH | B-cell Acute Lymphocytic Leukemia | 26.26 |
| Multiple | Breast Cancer | 80 - 300 (most cell lines) |
| OPM2 | Multiple Myeloma | < 300 |
| RPMI8226 | Multiple Myeloma | < 300 |
| H1299 | Non-Small Cell Lung Cancer | ~50 (at 48h) |
Data compiled from multiple sources.[8][12][13][17][18][19]
Table 2: IC50 Values of YKL-5-124
| Target | IC50 (nM) |
| CDK7 | 53.5 |
| CDK7/Mat1/CycH | 9.7 |
| CDK2 | 1300 |
| CDK9 | 3020 |
Data from biochemical assays.[1][2][20][21]
Experimental Protocols
Detailed protocols for key experiments using a Cdk7 inhibitor like THZ1 are provided below.
Protocol 1: Cell Viability Assay (CCK-8 or MTT)
This protocol is used to determine the effect of a Cdk7 inhibitor on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cdk7 inhibitor (e.g., THZ1) dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Cdk7 inhibitor in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the Cdk7 inhibitor or vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
Cell Viability Measurement:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate for 2-4 hours to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Western Blot Analysis
This protocol is used to assess the effect of a Cdk7 inhibitor on the phosphorylation of its downstream targets.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Cdk7 inhibitor (e.g., THZ1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAPII CTD Ser5, anti-phospho-RNAPII CTD Ser7, anti-CDK7, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with the Cdk7 inhibitor at the desired concentrations (e.g., 50-500 nM) for a specified time (e.g., 4-24 hours).
-
Wash cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol is used to evaluate the anti-tumor efficacy of a Cdk7 inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Cdk7 inhibitor (e.g., THZ1)
-
Vehicle control (e.g., 10% DMSO in D5W)
-
Calipers
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the Cdk7 inhibitor (e.g., THZ1 at 10 mg/kg, twice daily via intraperitoneal injection) or vehicle control.[14]
-
-
Efficacy Evaluation:
-
Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, IHC, western blot).
-
-
Data Analysis:
-
Plot the average tumor volume over time for each group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Visualizations
Caption: Dual mechanism of Cdk7 inhibition in cancer.
Caption: Workflow for preclinical evaluation of Cdk7 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. YKL 5-124 | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 19. apexbt.com [apexbt.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-27 treatment duration for optimal results
An in-depth guide to utilizing Cdk7-IN-27, a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), for cancer research and drug development. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in achieving optimal results.
Application Notes
Introduction to this compound
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator with a dual role in cell cycle progression and gene transcription.[1][2] CDK7 is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, CDK6) to drive the cell cycle.[2][3] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation and elongation of transcription.[4][5] Due to the high dependence of many cancer cells on both uncontrolled proliferation and transcriptional addiction, CDK7 has emerged as a promising therapeutic target.[2][6] this compound selectively inhibits CDK7 with a Ki value of 3 nM, leading to cell cycle arrest and inhibition of tumor cell proliferation.[7]
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the kinase activity of CDK7. This leads to two primary downstream consequences:
-
Cell Cycle Arrest: By preventing CDK7-mediated activation of cell cycle CDKs, this compound blocks the phosphorylation of key substrates like the Retinoblastoma protein (Rb). This prevents cells from progressing through the G1/S checkpoint, leading to an arrest in the G0/G1 phase of the cell cycle.[7]
-
Transcriptional Repression: Inhibition of CDK7 prevents the phosphorylation of the RNA Pol II CTD at serine 5 and serine 7, which are crucial for transcription initiation.[5][8] This disproportionately affects genes with super-enhancers, which are often associated with oncogenic drivers, leading to the downregulation of key cancer-promoting genes like MYC.[2][9]
Optimal Treatment Duration
The optimal treatment duration for this compound depends on the experimental objective.
-
For Cell Cycle Analysis: A 24-hour treatment is typically sufficient to induce a measurable cell cycle arrest, particularly an accumulation of cells in the G0/G1 phase.[7] Some studies with other CDK7 inhibitors like THZ1 have also shown significant G2/M arrest within this timeframe in specific cell lines.[10]
-
For Inhibition of Transcription: Effects on RNA Polymerase II phosphorylation can be observed in as little as 6 hours.[11] This indicates a rapid impact on the transcriptional machinery.
-
For Cell Viability and Apoptosis Assays: Longer-term treatment is generally required to observe significant effects on cell viability and to induce apoptosis. A treatment duration of 72 to 120 hours (3 to 5 days) is recommended for generating dose-response curves and determining IC50/EC50 values.[7][12][13] For example, the EC50 for this compound in MDA-MB-453 cells was determined after a 5-day incubation.[7]
It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) for your specific cell line and endpoint to determine the optimal treatment duration empirically.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant selective CDK7 inhibitors to provide a comparative reference.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Treatment Duration | Reference |
|---|---|---|---|---|
| Ki | 3 nM | N/A (Biochemical Assay) | N/A | [7] |
| EC50 | 1.49 µM | MDA-MB-453 | 5 days |[7] |
Table 2: Comparative IC50/GI50 Values of Selective CDK7 Inhibitors
| Inhibitor | IC50/GI50 | Cell Line | Treatment Duration | Reference |
|---|---|---|---|---|
| THZ1 | ~80 nM | SKBR3 (HER2+ Breast Cancer) | 72 hours | [9] |
| THZ1 | ~50 nM | BT474 (HER2+ Breast Cancer) | 72 hours | [9] |
| SY-1365 | ~20 nM | T47D (ER+ Breast Cancer) | 5 days | [12] |
| SY-1365 | ~15 nM | MCF7 (ER+ Breast Cancer) | 5 days | [12] |
| SY-5609 | ~50-100 nM | SET2 (sAML) | 96 hours |[13] |
Table 3: Effect of CDK7 Inhibition on Cell Cycle Distribution
| Inhibitor | Concentration | Cell Line | Treatment Duration | Effect | Reference |
|---|---|---|---|---|---|
| This compound | 0-1 µM | MDA-MB-453 | 24 hours | G0/G1 Arrest | [7] |
| THZ1 | 100 nM | HeLa (Cervical Cancer) | 24 hours | G2/M Arrest | [10] |
| YKL-5-124 | 125 nM - 2 µM | HAP1 | 24 hours | G1/S Arrest |[3] |
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72, 96, or 120 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve and calculate the IC50/EC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blotting for Phospho-RNA Pol II
This protocol is for detecting changes in the phosphorylation status of RNA Polymerase II CTD.
Materials:
-
This compound (dissolved in DMSO)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-RNA Pol II CTD repeat YSPTSPS (phospho S5)
-
Anti-RNA Pol II CTD repeat YSPTSPS (phospho S7)
-
Anti-Total RNA Pol II
-
Anti-β-Actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle (DMSO) for a short duration (e.g., 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in 100-200 µL of ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-S5 Pol II) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phospho-protein signal to the total protein or loading control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing cell cycle distribution following this compound treatment.
Materials:
-
This compound (dissolved in DMSO)
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with the desired concentrations of this compound or vehicle (DMSO) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and then combine with the supernatant containing any floating cells.
-
Fixation: Centrifuge the cell suspension at 1,500 rpm for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 2,000 rpm for 10 minutes. Discard the ethanol and wash the pellet with PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Dual mechanism of CDK7 inhibition by this compound.
Caption: Workflow for determining cell viability using an MTT assay.
Caption: Protocol for cell cycle analysis via flow cytometry.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CDK7 inhibitor - potential treatment strategy for multiple tumors [synapse.patsnap.com]
- 7. CDK7-IN-27_TargetMol [targetmol.com]
- 8. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the transcriptional kinase CDK7 overcomes therapeutic resistance in HER2-positive breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
Cdk7-IN-27 reconstitution and storage conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cdk7-IN-27
Cyclin-dependent kinase 7 (Cdk7) is a critical enzyme involved in the regulation of both the cell cycle and transcription. It is a component of the Cdk-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, and is also a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II. Due to its dual roles in fundamental cellular processes, Cdk7 has emerged as a promising target for cancer therapy.
This compound is a potent and selective inhibitor of Cdk7, demonstrating significant anti-proliferative effects in various cancer cell lines.[1] These application notes provide detailed protocols for the reconstitution, storage, and handling of this compound to ensure its optimal performance and stability in research settings.
Cdk7 Signaling Pathway
Cdk7 plays a pivotal role in two major cellular processes: cell cycle progression and transcription. The diagram below illustrates the dual functions of Cdk7.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound.
Table 1: Storage and Stability
| Form | Storage Temperature (°C) | Shelf Life |
| Powder | -20 | 3 years[1] |
| In Solvent | -80 | 1 year[1] |
Table 2: Metabolic Stability [1]
| System | Half-life (minutes) |
| Mouse Liver Microsomes | 38.5 |
| Human Liver Microsomes | 34.1 |
Table 3: In Vitro Activity
| Parameter | Value | Cell Line |
| EC50 | 1.49 µM | MDA-MB-453[1] |
| Working Concentration | 0.04 - 10 µM | Various[1] |
Experimental Protocols
Reconstitution of this compound for In Vitro Use
The following workflow outlines the steps for reconstituting this compound for use in cell-based assays.
Protocol:
-
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
-
Preparation of 10 mM Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of 100% DMSO to the vial. The required volume can be calculated based on the amount of powder provided by the manufacturer.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Storage of Stock Solution:
-
Store the stock solution aliquots at -80°C for up to one year.[1]
-
-
Preparation of Working Solution:
-
For cell-based assays, dilute the 10 mM stock solution directly into pre-warmed cell culture medium to the desired final concentration (e.g., 0.04 - 10 µM).
-
It is recommended to prepare the working solution fresh for each experiment.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
In Vivo Formulation of this compound
For animal studies, a clear and stable formulation is crucial. The following is a general protocol for preparing this compound for in vivo administration.
Protocol:
-
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween 80
-
Saline or Phosphate-Buffered Saline (PBS)
-
-
Formulation Preparation (Example):
-
To prepare a working solution, dissolve the required amount of this compound in DMSO to create a concentrated stock.
-
In a separate tube, prepare the vehicle by mixing the desired proportions of PEG300, Tween 80, and saline/PBS. A common vehicle formulation is 30% PEG300, 5% Tween 80, and 65% saline/PBS.
-
Slowly add the this compound stock solution to the vehicle while vortexing to ensure a clear and homogenous solution.
-
The final concentration of DMSO in the formulation should be minimized. An example formulation might be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[1]
-
Note: The optimal formulation may vary depending on the desired dose and route of administration. It is essential to perform solubility and stability tests for the specific formulation.
-
Safety and Handling
-
This compound is intended for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling the compound.
-
Handle the powder in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
Application Notes and Protocols: Cdk7-IN-27 and Other CDK7 Inhibitors in Combination with Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for utilizing Cdk7-IN-27 and other selective CDK7 inhibitors in combination with various kinase inhibitors for cancer therapy. The following sections detail the synergistic effects observed in different cancer models, present quantitative data in structured tables, and provide detailed experimental protocols for key assays.
Introduction to CDK7 Inhibition in Combination Therapy
Cyclin-dependent kinase 7 (CDK7) is a crucial regulator of both the cell cycle and transcription.[1][2][3] Its dual function makes it an attractive target in oncology. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates cell cycle CDKs (CDK1, CDK2, CDK4, and CDK6).[1][3][4] Additionally, as part of the general transcription factor TFIIH, it phosphorylates the C-terminal domain of RNA Polymerase II, thereby initiating transcription.[1]
Inhibition of CDK7 can lead to cell cycle arrest and apoptosis.[1] Preclinical studies have demonstrated that combining CDK7 inhibitors with other targeted therapies, such as other kinase inhibitors, can result in synergistic anti-tumor activity and overcome drug resistance.[1][2][5] This document outlines specific applications of this combination strategy.
Data Presentation: Synergistic Effects of CDK7 Inhibitors with Other Kinase Inhibitors
The following tables summarize the quantitative data from preclinical studies demonstrating the synergistic effects of CDK7 inhibitors in combination with other kinase inhibitors across various cancer types.
Table 1: CDK7 and BET Inhibitor Combination in Acute Myeloid Leukemia (AML)
| Cell Line | CDK7 Inhibitor | BET Inhibitor | IC50 (Single Agent) | Combination Effect | Reference |
| HEL | SY-5609 | OTX015 | Data not specified | Synergistic lethality | [1] |
| SET2 | SY-5609 | OTX015 | Data not specified | Synergistic lethality | [1] |
| PD MPN-sAML | SY-5609 | OTX015 | Data not specified | Synergistic lethality | [1] |
Table 2: CDK7 and BRD4 Inhibitor Combination in Neuroblastoma
| Cell Line | CDK7 Inhibitor | BRD4 Inhibitor | IC50 (Single Agent) | Combination Index (CI) | Reference |
| IMR-32 | YKL-5-124 | JQ1 | YKL-5-124: ~100 nM; JQ1: ~400 nM | < 1 (Synergistic) | [6][7] |
| KELLY | YKL-5-124 | JQ1 | Data not specified | Synergistic cytotoxicity | [6] |
Table 3: CDK7 and Topoisomerase I Inhibitor Combination in Small Cell Lung Cancer (SCLC)
| Cell Line | CDK7 Inhibitor | Topoisomerase I Inhibitor | Combination Effect | Reference |
| DMS114 | THZ1 | Topotecan (TPT) | Hypersensitivity to TPT | [8] |
| H446 | THZ1 | Topotecan (TPT) | Synergistic (Combenefit analysis) | [8] |
| H146 | THZ1 | Topotecan (TPT) | Synergistic | [8] |
Table 4: CDK7 and HER2/EGFR Inhibitor Combination in Breast Cancer
| Cell Line | CDK7 Inhibitor | HER2/EGFR Inhibitor | Combination Index (CI) | Reference |
| HCC1569 (HER2iR) | THZ1 | Lapatinib | < 1 (Synergistic) | [5] |
| HCC1954 (HER2iR) | THZ1 | Lapatinib | < 1 (Synergistic) | [5] |
| MDA-MB-231 (TNBC) | THZ1 | Erlotinib | 0.12 (Strongly Synergistic) | [9][10] |
| MCF7 (ER+) | THZ1 | Erlotinib | < 1 (Synergistic) | [9][10] |
| JIMT-1 (HER2+) | THZ1 | Erlotinib | < 1 (Synergistic) | [9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the application notes.
Protocol 1: Cell Viability Assay (MTT/ATPlite)
Objective: To determine the effect of single-agent and combination drug treatments on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., HEL, SET2, IMR-32, DMS114, MDA-MB-231)
-
Complete growth medium (specific to cell line)
-
96-well plates
-
CDK7 inhibitor (e.g., this compound, THZ1, SY-5609, YKL-5-124)
-
Partner kinase inhibitor (e.g., OTX015, JQ1, Topotecan, Lapatinib, Erlotinib)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or ATPlite Luminescence Assay System
-
DMSO (vehicle control)
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of the CDK7 inhibitor and the partner kinase inhibitor in complete growth medium.
-
For combination studies, prepare a matrix of concentrations for both drugs. A constant ratio of the two drugs can also be used.[7]
-
Remove the medium from the wells and add 100 µL of the drug-containing medium or vehicle control (DMSO).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement (MTT):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Viability Measurement (ATPlite):
-
Follow the manufacturer's instructions for the ATPlite Luminescence Assay System.
-
Typically, this involves adding the lysis and substrate solutions to the wells and measuring luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for single agents using non-linear regression analysis.
-
For combination treatments, calculate the Combination Index (CI) using software such as CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[10]
-
Protocol 2: Western Blot Analysis
Objective: To assess the effect of drug treatments on the expression and phosphorylation of key proteins in relevant signaling pathways.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Pol II, anti-cleaved PARP, anti-CDK1, anti-CDK2, anti-MYC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash treated cells with ice-cold PBS and lyse in RIPA buffer.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Use β-actin as a loading control.
-
Protocol 3: In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of combination therapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cells for injection (e.g., IMR-32, HCC1569)
-
Matrigel (optional)
-
CDK7 inhibitor and partner kinase inhibitor formulated for in vivo use
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Drug Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle, single agents, combination).
-
Administer the drugs at the indicated doses and schedules (e.g., oral gavage, intraperitoneal injection). For example, in a neuroblastoma model, YKL-5-124 was administered at 2.5 mg/kg and JQ1 at 25 mg/kg every other day.[11] In a HER2+ breast cancer model, lapatinib was given at 100 mg/kg and THZ1 at 10 mg/kg.[12]
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Tumor Measurement and Data Analysis:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Plot tumor growth curves for each treatment group and perform statistical analysis (e.g., ANOVA) to determine significance.
-
Visualizations
Signaling Pathway Diagram
Caption: Targeted signaling pathways for CDK7 inhibitor combinations.
Experimental Workflow Diagram
Caption: Experimental workflow for combination studies.
Logical Relationship Diagram
Caption: Logic of CDK7 inhibitor combination therapy.
References
- 1. ashpublications.org [ashpublications.org]
- 2. CDK7 inhibition synergizes with topoisomerase I inhibition in small cell lung cancer cells by inducing ubiquitin-mediated proteolysis of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the transcriptional kinase CDK7 overcomes therapeutic resistance in HER2-positive breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CDK7 Inhibition is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Cdk7-IN-27 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective CDK7 inhibitor, Cdk7-IN-27.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a key regulator of both the cell cycle and transcription.[2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[3] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step in the initiation of transcription.[2][3] By inhibiting CDK7, this compound can lead to cell cycle arrest, primarily at the G0/G1 phase, and suppression of transcription.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. The following storage conditions are recommended:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
Solubility and Solution Preparation
Proper dissolution and storage of this compound are critical for obtaining reliable and reproducible experimental results.
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | ≥ 40 mg/mL | A stock solution of 40 mg/mL in DMSO can be prepared.[1][4] |
Note: Information on the solubility of this compound in other common laboratory solvents such as ethanol and aqueous buffers is limited. It is recommended to perform small-scale solubility tests before preparing large volumes of stock solutions in solvents other than DMSO.
Recommended Stock Solution Protocol (DMSO)
-
Preparation:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 40 mg/mL stock, add 50 µL of DMSO to 2 mg of this compound).[1][4]
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
-
Storage:
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for up to one year.
-
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Compound Precipitation in Cell Culture Media
-
Problem: After adding the this compound DMSO stock solution to aqueous cell culture media, a precipitate is observed.
-
Possible Cause: The final concentration of DMSO in the media may be too low to maintain the solubility of this compound, or the final inhibitor concentration exceeds its solubility limit in the aqueous environment.
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, be mindful that high concentrations of DMSO can be toxic to cells.
-
Optimize Final Inhibitor Concentration: If precipitation persists, consider lowering the final concentration of this compound in your experiment.
-
Serial Dilutions: Prepare intermediate dilutions of the DMSO stock solution in culture medium before adding it to the final culture volume. This can help to avoid localized high concentrations that may lead to precipitation.
-
Pre-warm Media: Gently pre-warming the cell culture media to 37°C before adding the inhibitor may help to improve solubility.
-
Issue 2: Inconsistent or No Biological Activity
-
Problem: The expected biological effects of this compound (e.g., cell cycle arrest, inhibition of proliferation) are not observed or are highly variable between experiments.
-
Possible Causes:
-
Degradation of the compound due to improper storage or handling.
-
Inaccurate concentration of the stock solution.
-
Cell line-specific sensitivity to CDK7 inhibition.
-
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Ensure that the stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.
-
If in doubt, prepare a fresh stock solution from the powder.
-
-
Confirm Stock Concentration: If possible, verify the concentration of your stock solution using analytical methods such as HPLC.
-
Cell Line Characterization: Different cell lines may exhibit varying sensitivity to CDK7 inhibition. It is advisable to perform a dose-response experiment to determine the optimal concentration range for your specific cell line. The EC50 for MDA-MB-453 cells has been reported to be 1.49 µM over 5 days.[1]
-
Control Experiments: Include appropriate positive and negative controls in your experiments. A known CDK7 inhibitor with a well-characterized effect can serve as a positive control, while a vehicle control (e.g., DMSO) is essential as a negative control.
-
Issue 3: Off-Target Effects or Cellular Toxicity
-
Problem: Unexplained cellular effects or significant cytotoxicity is observed, even at low concentrations of this compound.
-
Possible Causes:
-
The observed effects may be due to the inhibition of other kinases. This compound also shows inhibitory activity against CDK2 (Ki of 19.4 nM).[1]
-
The vehicle (DMSO) may be causing toxicity, especially at higher concentrations.
-
-
Troubleshooting Steps:
-
Review Kinase Selectivity: Be aware of the known off-target activities of this compound and consider if these could explain the observed phenotype.
-
Vehicle Control: Always include a vehicle-only control in your experiments to assess the effect of the solvent on your cells. Ensure the final DMSO concentration is consistent across all experimental conditions and is at a non-toxic level for your cell line.
-
Dose-Response and Time-Course Experiments: Perform detailed dose-response and time-course studies to identify a therapeutic window where on-target effects are observed without significant toxicity.
-
Experimental Protocols and Methodologies
In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against CDK7 in a biochemical assay.
-
Reagents and Materials:
-
Recombinant human CDK7/cyclin H/MAT1 complex
-
Kinase reaction buffer (e.g., 10 mM Tris-HCl, pH 7.3, 10 mM HEPES, pH 8.2, 50 mM KCl, 5 mM MgCl2, 5% glycerol, 0.01% Igepal, 0.01 mg/ml BSA, 100 mM DTT)
-
ATP
-
Substrate (e.g., GST-tagged RNAPII CTD fragment)
-
This compound (serially diluted in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant CDK7 complex, and substrate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying ADP production or substrate phosphorylation.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.
-
Cell-Based Proliferation Assay (General Protocol)
This protocol outlines a general method for evaluating the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent and non-toxic.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired duration (e.g., 72 hours).
-
-
Viability Assessment:
-
Measure cell viability using a suitable method, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control cells and plot the percentage of viability against the log concentration of this compound to determine the EC50 or IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
CDK7 Signaling Pathway
References
Technical Support Center: Optimizing Cdk7-IN-27 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Cdk7-IN-27 in cell culture experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a crucial kinase that plays a dual role in regulating both the cell cycle and gene transcription.[2][3] It is a component of the CDK-activating kinase (CAK) complex, which activates other CDKs (like CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression.[2][4][5] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for transcription initiation.[4][6][7] By inhibiting CDK7, this compound can lead to cell cycle arrest, primarily at the G0/G1 phase, and suppress the transcription of key genes.[1]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: For a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. A sensible starting range for an initial experiment would be from 0.01 µM to 10 µM. Based on available data for the MDA-MB-453 breast cancer cell line, this compound has an EC50 of 1.49 µM after a 5-day treatment.[1] For many cancer cell lines, CDK7 inhibitors like THZ1 show IC50 values in the nanomolar range (80-300 nM) after a 2-day treatment.[8] Therefore, including concentrations in the high nanomolar to low micromolar range is critical.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a powder. It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. For storage, the powder form is stable for up to 3 years at -20°C.[1] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 1 year.[1] To use, thaw the stock solution and dilute it to the final desired concentration in your cell culture medium. It is important to avoid repeated freeze-thaw cycles.
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment with this compound is expected to induce cell cycle arrest, typically at the G0/G1 phase, by inhibiting the phosphorylation of the retinoblastoma protein (Rb).[1] This leads to a reduction in cell proliferation. Additionally, as a transcription inhibitor, it can lead to the downregulation of short-lived mRNA transcripts and proteins, which can subsequently induce apoptosis in cancer cells that are dependent on high levels of transcription for survival.
Quantitative Data Summary
The following table summarizes the reported potency of this compound in a cancer cell line.
| Compound | Cell Line | Assay Type | Potency (EC50) | Treatment Duration |
| This compound | MDA-MB-453 | Proliferation | 1.49 µM | 5 days[1] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials : this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure :
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Under sterile conditions, add the appropriate volume of DMSO to the vial to create a stock solution of a desired concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Determining Optimal Concentration using a Dose-Response Assay
-
Materials : Your cell line of interest, complete cell culture medium, 96-well plates, this compound stock solution, a cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Procedure :
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in your complete cell culture medium. A common starting range is 0.01 µM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell viability using your chosen reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Normalize the data to the vehicle control and plot the results as percent viability versus log concentration. Use a non-linear regression analysis to determine the IC50 value.
-
Troubleshooting Guide
Q: My cells are not showing a significant response to this compound treatment. What could be the reason?
A:
-
Suboptimal Concentration : The concentration used may be too low for your specific cell line. It is crucial to perform a dose-response curve to determine the IC50.
-
Incorrect Treatment Duration : The effects of inhibiting transcription and cell cycle may take time to manifest. Consider increasing the treatment duration (e.g., from 24 hours to 48 or 72 hours).
-
Cell Line Resistance : Some cell lines may be inherently resistant to CDK7 inhibition. This could be due to various factors, including the expression levels of CDK7 or compensatory signaling pathways.
-
Compound Instability : Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing a fresh dilution from a new aliquot.
Q: I am observing high levels of cytotoxicity even at low concentrations of this compound. What should I do?
A:
-
Solvent Toxicity : High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure that the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%). Remember to include a vehicle-only control in your experiments.
-
Cellular Sensitivity : Your cell line might be particularly sensitive to the inhibition of transcription and cell cycle progression. In this case, you may need to use lower concentrations and shorter incubation times.
-
Off-Target Effects : While this compound is selective, very high concentrations can lead to off-target effects. It is always best to use the lowest effective concentration as determined by a dose-response assay.
Q: I am seeing a lot of precipitate in my culture medium after adding this compound. How can I solve this?
A:
-
Solubility Issues : Hydrophobic compounds can sometimes precipitate in aqueous culture media. Ensure that the stock solution in DMSO is fully dissolved before diluting it in the medium. When diluting, add the stock solution to the medium and mix immediately and thoroughly. Avoid using a final concentration that exceeds the solubility limit of the compound in the medium.
-
Media Components : Certain components in the serum or medium can interact with the compound, leading to precipitation. You can try pre-warming the medium before adding the diluted compound.
Visualizations
Caption: The dual role of CDK7 in transcription and cell cycle control and its inhibition by this compound.
Caption: Workflow for determining the optimal concentration of this compound in cell culture.
References
- 1. CDK7-IN-27_TargetMol [targetmol.com]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cdk7-IN-27 Metabolic Stability in Liver Microsomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cdk7-IN-27 in experiments involving liver microsomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial enzyme involved in the regulation of both the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, which is essential for the initiation and elongation of transcription. By inhibiting CDK7, this compound can induce cell cycle arrest, typically at the G0/G1 phase.[1]
Q2: What is the chemical formula of this compound?
The chemical formula for this compound is C26H37N7O2. The specific chemical structure of this compound is not publicly available in the searched resources.
Q3: What is the known metabolic stability of this compound in liver microsomes?
Based on available data, this compound exhibits moderate metabolic stability in both mouse and human liver microsomes. The reported half-life (t½) values are approximately 38.5 minutes in mouse liver microsomes and 34.1 minutes in human liver microsomes.[1]
Data Summary
The following table summarizes the available quantitative data on the metabolic stability of this compound and provides a comparison with other known CDK7 inhibitors.
| Compound | Species | System | Half-life (t½, min) | Intrinsic Clearance (CLint) | Reference |
| This compound | Mouse | Liver Microsomes | 38.5 | Data not available | [1] |
| This compound | Human | Liver Microsomes | 34.1 | Data not available | [1] |
| THZ1 | Mouse | Plasma | - | High | [2] |
| SY-1365 | Mouse | Plasma | - | 5.6 mL/min/kg | [2] |
Experimental Protocols
Detailed Protocol for Liver Microsomal Stability Assay
This protocol is a representative method for assessing the metabolic stability of this compound in liver microsomes.
1. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human or mouse liver microsomes (e.g., from a commercial vendor)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a compound with known high and low clearance)
-
Acetonitrile (ice-cold) for reaction termination
-
Internal standard (for analytical quantification)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
2. Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the working solution of this compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Add the this compound working solution to the microsome-containing wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates. | - Pipetting errors.- Inconsistent mixing.- Microsomal protein aggregation. | - Use calibrated pipettes and ensure proper technique.- Gently vortex or mix all solutions before dispensing.- Ensure microsomes are properly thawed and suspended. |
| No degradation of this compound observed. | - Inactive NADPH regenerating system.- Inactive microsomes.- this compound is not metabolized by Phase I enzymes. | - Use a fresh batch of NADPH regenerating system.- Test microsome activity with a positive control.- Consider assays with hepatocytes to include Phase II metabolism. |
| Very rapid disappearance of this compound. | - High metabolic instability.- Non-specific binding to the plate or proteins. | - Shorten the incubation time points.- Use low-binding plates.- Include control wells without NADPH to assess non-enzymatic degradation and binding. |
| Inconsistent results across different experiments. | - Variation in microsomal batches.- Differences in reagent preparation. | - Qualify each new batch of microsomes with control compounds.- Use standardized protocols and freshly prepared reagents. |
Visualizations
Caption: Experimental workflow for the liver microsomal stability assay.
Caption: Simplified signaling pathway of CDK7 in cell cycle and transcription.
References
Technical Support Center: Overcoming Resistance to Cdk7-IN-27
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Cdk7 inhibitor, Cdk7-IN-27. The information provided is designed to help users anticipate and overcome challenges related to acquired resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with a high affinity demonstrated by a Ki value of 3 nM.[1] CDK7 is a critical enzyme that plays a dual role in regulating both the cell cycle and transcription.[2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[3] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation of transcription.[2] By inhibiting CDK7, this compound can induce cell cycle arrest, primarily at the G0/G1 phase, and suppress the transcription of oncogenes, leading to an anti-proliferative effect in cancer cells.[1]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to Cdk7 inhibitors can arise through several mechanisms:
-
Acquired Mutations in CDK7: A common mechanism of resistance to non-covalent CDK7 inhibitors is the acquisition of point mutations in the CDK7 gene. For instance, the D97N mutation has been shown to reduce the binding affinity of ATP-competitive inhibitors.[4]
-
Upregulation of ABC Transporters: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCG2, can lead to increased efflux of the drug from the cell, thereby reducing its intracellular concentration and efficacy.[5]
-
Epithelial-to-Mesenchymal Transition (EMT): In some cancer types, resistance to targeted therapies is associated with a phenotypic switch from an epithelial to a mesenchymal state. Interestingly, in the context of EGFR-TKI resistance, Cdk7 inhibition has been shown to be more effective in cells that have undergone EMT.[6]
Q3: How can I confirm if my resistant cell line has a mutation in CDK7?
To determine if your resistant cell line has a mutation in the CDK7 gene, you can perform Sanger sequencing of the coding region of CDK7.
-
Isolate Genomic DNA: Extract high-quality genomic DNA from both your parental (sensitive) and resistant cell lines.
-
PCR Amplification: Design primers to amplify the exons of the CDK7 gene.
-
Sanger Sequencing: Sequence the PCR products and compare the sequences from the resistant and parental cell lines to identify any mutations. Pay close attention to the region around the ATP-binding site.
Q4: What strategies can I employ to overcome resistance to this compound?
-
Combination Therapy: Combining this compound with other therapeutic agents can be an effective strategy. For example, in hormone receptor-positive breast cancer, combining a CDK7 inhibitor with endocrine therapy has shown promise in overcoming resistance.
-
Alternative Cdk7 Inhibitors: If resistance is due to a mutation that affects the binding of a non-covalent inhibitor, switching to a covalent inhibitor that targets a different residue (e.g., Cys312) may restore sensitivity.[4]
-
Inhibition of Efflux Pumps: If resistance is mediated by ABC transporters, co-treatment with an ABC transporter inhibitor may resensitize the cells to this compound.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound efficacy over time | Development of acquired resistance. | 1. Confirm resistance by determining the IC50 of this compound in your cell line compared to the parental line. 2. Investigate the mechanism of resistance (see FAQs). 3. Consider combination therapies or alternative inhibitors. |
| High variability in cell viability assays | Inconsistent cell seeding, reagent preparation, or incubation times. | 1. Ensure a single-cell suspension and accurate cell counting for seeding. 2. Prepare fresh drug dilutions for each experiment. 3. Adhere strictly to incubation times for both drug treatment and viability reagent. |
| No detectable change in phosphorylation of Cdk7 targets (e.g., RNA Pol II CTD Ser5/7, CDK1/2 T-loop) after treatment | 1. Insufficient drug concentration or treatment time. 2. Low basal activity of the pathway in the chosen cell line. 3. Antibody or Western blot issues. | 1. Perform a dose-response and time-course experiment to determine optimal conditions. 2. Confirm expression of Cdk7 and its targets in your cell line. 3. Use validated antibodies and include appropriate positive and negative controls in your Western blot. |
| Unexpected off-target effects | This compound may have other cellular targets at higher concentrations. | 1. Use the lowest effective concentration of this compound. 2. Compare the phenotype with that of a structurally different Cdk7 inhibitor or with Cdk7 knockdown (siRNA/shRNA) to confirm on-target effects. |
Quantitative Data on Cdk7 Inhibitor Resistance
The following tables provide representative data on the efficacy of this compound and the fold-resistance observed with other Cdk7 inhibitors in resistant cell lines.
Table 1: In Vitro Activity of this compound
| Compound | Assay | Target | Result | Cell Line |
| This compound | Ki | CDK7 | 3 nM | N/A |
| This compound | EC50 | Cell Proliferation | 1.49 µM | MDA-MB-453 |
Data from TargetMol product information.[1]
Table 2: Representative Fold-Resistance to Cdk7 Inhibitors
Note: Data for this compound resistant cell lines are not yet publicly available. The following data for other well-characterized Cdk7 inhibitors (the covalent inhibitor THZ1 and the non-covalent inhibitor Samuraciclib) are provided as a reference for the expected magnitude of resistance.
| Cell Line | Parental IC50 | Resistant IC50 | Fold-Resistance | Cdk7 Inhibitor | Resistance Mechanism | Reference |
| H1975 | 379 nM | 83.4 nM (H1975/WR), 125.9 nM (H1975/OR) | ~0.2-0.3 (Increased Sensitivity) | THZ1 | EMT | [6] |
| MCF-7 | 11 nM | 13 nM | ~1.2 | THZ1 | Tamoxifen Resistance | [3] |
| 22Rv1 | ~50 nM | >10 µM | >200 | Samuraciclib | CDK7 D97N mutation | [4] |
| MDA-MB-468 | ~25 nM | ~125-250 nM | 5-10 | THZ1 | Upregulation of ABCG2 | [5] |
| MDA-MB-231 | ~50 nM | ~250-500 nM | 5-10 | THZ1 | Upregulation of ABCG2 | [5] |
Experimental Protocols
Generation of this compound Resistant Cell Lines
This protocol describes a general method for generating drug-resistant cell lines by continuous exposure to increasing concentrations of this compound.[4]
-
Determine the initial IC50: Perform a cell viability assay to determine the IC50 of this compound in your parental cell line.
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor Cell Growth: Initially, a significant amount of cell death is expected. Continue to culture the surviving cells, replacing the media with fresh this compound-containing media every 3-4 days.
-
Dose Escalation: Once the cells have recovered and are proliferating at a steady rate, increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat Dose Escalation: Repeat step 4, gradually increasing the drug concentration. It is advisable to cryopreserve cells at each stage of increased resistance.
-
Characterize Resistant Population: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), the population can be considered resistant. Characterize the resistant phenotype by determining the new IC50 and investigating the mechanism of resistance.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media and incubate for 24 hours.
-
Drug Treatment: Add 100 µL of media containing serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Cdk7 Pathway Proteins and EMT Markers
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
p-CDK1 (Thr161), p-CDK2 (Thr160), p-RNA Pol II CTD (Ser5/7)
-
Total CDK1, CDK2, RNA Pol II, CDK7
-
E-cadherin, N-cadherin, Vimentin
-
GAPDH or β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP) for RNA Polymerase II
-
Cross-linking: Treat cells with this compound. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an antibody against RNA Polymerase II (e.g., 8WG16 for total Pol II, or phospho-specific antibodies for Ser2, Ser5, or Ser7).
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Quantify the amount of immunoprecipitated DNA at specific gene promoters and gene bodies using quantitative PCR (qPCR).
ABC Transporter Activity Assay (Calcein-AM Efflux Assay)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Incubation: Pre-incubate the cells with this compound or a known ABC transporter inhibitor (positive control) for 1 hour.
-
Substrate Loading: Add Calcein-AM, a fluorescent substrate for ABC transporters, to the wells and incubate for 30 minutes.
-
Efflux: Wash the cells and incubate in fresh media (with or without inhibitors) to allow for efflux of the fluorescent product.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader. Reduced fluorescence indicates increased efflux activity.
Visualizations
Cdk7's Dual Role in Cell Cycle and Transcription
Mechanisms of Acquired Resistance to Cdk7 Inhibitors
Experimental Workflow for Investigating this compound Resistance
References
- 1. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 2. Blockade of CDK7 Reverses Endocrine Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF-β/activin signaling promotes CDK7 inhibitor resistance in triple-negative breast cancer cells through upregulation of multidrug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of the CDK7 Inhibitor on EMT-Associated Resistance to 3rd Generation EGFR-TKIs in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Cdk7-IN-27 half-life in in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions for using Cdk7-IN-27 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator in both cell cycle progression and gene transcription.[1] As the kinase component of the CDK-activating kinase (CAK) complex, CDK7 activates other cell cycle CDKs like CDK1, CDK2, CDK4, and CDK6.[2][3][4][5] It is also a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for transcription initiation.[5][6][7] this compound exerts its effect by binding to CDK7 with high affinity, thereby inhibiting these downstream processes.[1]
Q2: What is the in vitro half-life of this compound?
A2: this compound demonstrates good metabolic stability in liver microsome assays. The reported half-life is 34.1 minutes in human liver microsomes and 38.5 minutes in mouse liver microsomes.[1] This data is crucial for designing experiments, as the compound's stability in your specific in vitro system (e.g., cell culture media) may vary and could influence the required dosing frequency.
Q3: At what concentration should I use this compound?
A3: The effective concentration depends on the cell line and experimental duration. For example, this compound effectively inhibits the proliferation of MDA-MB-453 breast cancer cells with an EC50 of 1.49 μM in a 5-day assay.[1] For cell cycle analysis, concentrations between 0 and 1 μM for 24 hours have been shown to induce G0/G1 arrest.[1] It is always recommended to perform a dose-response curve for your specific cell line and endpoint.
Q4: What are the expected phenotypic effects of this compound treatment?
A4: Treatment with a CDK7 inhibitor like this compound can lead to several observable effects:
-
Cell Cycle Arrest: Primarily at the G1 phase due to inhibition of CDK4/6 and CDK2 activation.[1][2][3] G2/M arrest can also occur, particularly with longer incubation times.[2][8]
-
Inhibition of Transcription: Reduced phosphorylation of RNA Pol II can lead to a widespread shutdown of transcription, preferentially affecting genes with short mRNA half-lives and those driven by super-enhancers.[2][6]
-
Induction of Apoptosis/Senescence: In many cancer cell lines, sustained CDK7 inhibition can lead to irreversible growth suppression and cell death.[8]
This compound Properties
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Species | Notes |
| Target | CDK7 | N/A | Also shows activity against CDK2 (Ki = 19.4 nM). |
| Ki | 3 nM | N/A | A measure of binding affinity to the target kinase.[1] |
| EC50 | 1.49 μM | Human | Effective concentration for 50% proliferation inhibition in MDA-MB-453 cells (5-day assay).[1] |
| Metabolic Half-Life (T½) | 34.1 minutes | Human | In vitro stability in liver microsomes.[1] |
| Metabolic Half-Life (T½) | 38.5 minutes | Mouse | In vitro stability in liver microsomes.[1] |
Diagrams
Caption: Dual roles of CDK7 in transcription and cell cycle, and the inhibitory action of this compound.
Experimental Protocols & Troubleshooting
This section provides general workflows and a troubleshooting guide for common issues encountered during experiments with this compound.
Caption: A general experimental workflow for characterizing the effects of this compound in vitro.
Protocol: Western Blot for Target Engagement
-
Cell Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of this compound (e.g., 0.1, 0.3, 1.0 µM) and a vehicle control (DMSO) for a specified time (e.g., 6, 12, 24 hours).
-
Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Phospho-RNA Pol II CTD (Ser5/Ser7)
-
Total RNA Pol II
-
Phospho-CDK1 (Thr161) / Phospho-CDK2 (Thr160)
-
Total CDK1 / CDK2
-
Loading control (e.g., GAPDH, Tubulin)
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
Troubleshooting Guide
References
- 1. CDK7-IN-27_TargetMol [targetmol.com]
- 2. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disruption of CDK7 signaling leads to catastrophic chromosomal instability coupled with a loss of condensin-mediated chromatin compaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Cdk7-IN-27 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdk7-IN-27. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription.[3][4] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[3][5][6] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation of transcription.[3] By inhibiting CDK7, this compound can lead to cell cycle arrest, typically at the G0/G1 phase, and suppression of transcription, ultimately inhibiting cancer cell proliferation.[1]
Q2: What is the recommended solvent and storage condition for this compound?
The recommended solvent for reconstituting this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO). For long-term storage, the powdered form of this compound should be stored at -20°C for up to 3 years.[1][7] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 1 year.[1][7] For a similar compound, Cdk7-IN-7, storage in DMSO is recommended for up to 6 months at -80°C or 2 weeks at 4°C.[8] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the solubility of this compound?
Precise solubility data for this compound can vary slightly between batches and suppliers. However, based on data for analogous compounds and general recommendations, the following provides a guideline:
| Solvent | Estimated Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | ≥ 30 mg/mL | Based on data for the similar compound Cdk7-IN-1.[9] A 40 mg/mL stock in DMSO has also been noted for in vivo formulations. |
| Dimethylformamide (DMF) | ≥ 30 mg/mL | Based on data for the similar compound Cdk7-IN-1.[9] |
| DMSO:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | Based on data for the similar compound Cdk7-IN-1.[9] Direct dilution into aqueous solutions is not recommended. |
| Cell Culture Media | Low | Direct dissolution in aqueous media is not recommended due to the high likelihood of precipitation. |
Q4: My this compound is precipitating in the cell culture media. What should I do?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue for many small molecule inhibitors. This is due to their hydrophobic nature. Please refer to the detailed troubleshooting guide below for a step-by-step approach to resolving this issue.
Troubleshooting Guide: this compound Precipitation in Media
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your cell culture experiments.
Problem: Precipitate observed in cell culture media after adding this compound.
Step 1: Verify Correct Stock Solution Preparation
-
Action: Ensure your this compound stock solution was prepared correctly in high-quality, anhydrous DMSO.
-
Rationale: The presence of water in the DMSO can reduce the solubility of the compound and promote precipitation.
-
Recommendation: Use a fresh, unopened bottle of anhydrous DMSO for preparing your stock solution.
Step 2: Optimize the Working Concentration and Dilution Method
-
Action: Review your dilution protocol. Avoid adding the highly concentrated DMSO stock directly to the full volume of your cell culture media.
-
Rationale: A sudden change in solvent polarity when a concentrated DMSO stock is introduced into an aqueous environment is a primary cause of precipitation.
-
Recommendation: Perform a serial dilution of your concentrated DMSO stock in DMSO first to achieve an intermediate concentration. Then, add this intermediate stock to your cell culture media. For example, if your final desired concentration is 1 µM and your stock is 10 mM, make an intermediate dilution of 100 µM in DMSO, and then add a smaller volume of this to your media.
Step 3: Control the Final DMSO Concentration in the Media
-
Action: Calculate the final percentage of DMSO in your cell culture media.
-
Rationale: Most cell lines can tolerate up to 0.5% DMSO, but higher concentrations can be toxic and can also affect the solubility of media components.
-
Recommendation: Aim for a final DMSO concentration of 0.1% or lower in your cell culture media. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Step 4: Enhance Dissolution of the Working Solution
-
Action: After adding the this compound to the media, gently mix and visually inspect for any precipitate. If a fine precipitate is observed, you can try to solubilize it.
-
Rationale: Gentle agitation can help to dissolve small amounts of precipitate.
-
Recommendation: Briefly vortex the media containing the inhibitor. If precipitation persists, you can try a brief sonication in a water bath. However, be cautious as excessive sonication can degrade the compound.
Step 5: Pre-warm the Cell Culture Media
-
Action: Ensure your cell culture media is at 37°C before adding the this compound.
-
Rationale: Temperature can affect the solubility of compounds.
-
Recommendation: Pre-warm your media in a 37°C water bath before adding the inhibitor.
Troubleshooting Workflow
Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture media
Procedure:
-
Reconstitute the Stock Solution (e.g., 10 mM):
-
Briefly centrifuge the vial of this compound powder to ensure all the compound is at the bottom.
-
Aseptically add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution. For example, for 1 mg of this compound (Molecular Weight: ~493.7 g/mol ), add approximately 202.5 µL of DMSO.
-
Vortex gently until the powder is completely dissolved. A brief sonication in a water bath may be used if necessary.
-
-
Prepare Intermediate Dilutions:
-
Perform serial dilutions of the 10 mM stock solution in anhydrous DMSO to create a range of intermediate concentrations (e.g., 1 mM, 100 µM).
-
-
Prepare the Final Working Solution:
-
Pre-warm the required volume of cell culture media to 37°C.
-
Add a small volume of the appropriate intermediate DMSO stock solution to the pre-warmed media to achieve the desired final concentration. For example, to make 10 mL of 1 µM working solution, add 1 µL of the 10 mM stock solution (final DMSO concentration will be 0.01%).
-
Immediately mix the working solution by gentle inversion or brief vortexing.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to an equal volume of cell culture media.
-
Experimental Workflow for Cell-Based Assays
General workflow for a cell-based assay with this compound.
Cdk7 Signaling Pathway
Cdk7 plays a central role in two fundamental cellular processes: cell cycle progression and transcription. The diagram below illustrates the key signaling events mediated by CDK7.
Simplified signaling pathway of CDK7 in cell cycle and transcription.
References
- 1. CDK7-IN-27_TargetMol [targetmol.com]
- 2. targetmol.cn [targetmol.cn]
- 3. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Global trends and topics in CDK7 inhibitor research: a bibliometric analysis [frontiersin.org]
- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7-IN-2 hydrochloride hydrate | TargetMol [targetmol.com]
- 8. CDK7-IN-7 Datasheet DC Chemicals [dcchemicals.com]
- 9. glpbio.com [glpbio.com]
Cdk7-IN-27 inconsistent results in proliferation assays
This technical support guide is designed for researchers, scientists, and drug development professionals encountering inconsistent results when using Cdk7-IN-27 in proliferation assays. The information provided aims to troubleshoot common issues and offer a deeper understanding of the compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical enzyme with a dual role in regulating two fundamental cellular processes: transcription and cell cycle progression.[1][2]
-
Transcription Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 5 and Serine 7 positions. This action is essential for initiating transcription.[3][4][5]
-
Cell Cycle Control: CDK7 also functions as a CDK-Activating Kinase (CAK). It phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are key drivers of the cell cycle.[6][7]
By inhibiting CDK7, this compound can lead to a widespread shutdown of transcription and an arrest of the cell cycle, ultimately inhibiting cancer cell proliferation.[2][8]
Q2: Why are my IC50 values for this compound inconsistent across different proliferation assays?
A2: Discrepancies in IC50 values are common when using different assay methods to assess the effect of a CDK7 inhibitor. This is primarily because various assays measure different cellular properties, which are affected differently by the dual mechanism of CDK7 inhibition.
-
Metabolic Assays (e.g., MTT, WST-1, AlamarBlue): These assays measure the metabolic activity of cells. Since CDK7 inhibition causes transcriptional stress and cell cycle arrest, a significant drop in metabolic rate can occur before any actual cell death. This can lead to an apparently potent IC50 that reflects a cytostatic (growth-inhibiting) effect rather than a cytotoxic (cell-killing) one.
-
DNA Synthesis Assays (e.g., BrdU, EdU): These assays quantify the rate of DNA replication. As CDK7 inhibition causes cell cycle arrest, these assays will show a strong reduction in signal, reflecting the block in proliferation.
-
Cell Counting/Viability Assays (e.g., Trypan Blue, CellTiter-Glo): These methods measure the number of viable cells or ATP content. The IC50 values from these assays may be higher or appear delayed compared to metabolic assays if the primary effect of the inhibitor at a given concentration and time point is cytostatic rather than cytotoxic.
Therefore, the choice of assay directly influences the perceived potency of the compound.
Q3: My metabolic assay (MTT) shows a strong inhibitory effect, but when I count the cells, the number hasn't decreased significantly. Is this normal?
A3: Yes, this is a frequently observed phenomenon with inhibitors targeting transcription, like this compound. The inhibition of CDK7 leads to a rapid and profound suppression of global gene transcription.[9] This transcriptional shutdown severely impacts cellular metabolism, causing a sharp decline in the reduction of tetrazolium salts (like MTT) or resazurin. However, the cells may remain viable but arrested in the cell cycle for an extended period before undergoing apoptosis or senescence.[5][8] This leads to a disconnect between the metabolic readout and the actual cell count.
Q4: How does the cellular context, such as the cancer type or mutation status, affect sensitivity to this compound?
A4: Cellular context is crucial. Cancers that are highly dependent on the continuous, high-level transcription of specific oncogenes, a state known as "transcriptional addiction," are often more sensitive to CDK7 inhibition.[4]
-
MYC-Driven Cancers: Cancers with MYC amplification (e.g., neuroblastoma, small-cell lung cancer) are particularly vulnerable because MYC drives global transcriptional amplification. Inhibiting CDK7 preferentially suppresses these super-enhancer-driven genes, including MYC itself.[9][10]
-
p53 Status: The anti-tumor effects of CDK7 inhibition can be, in part, dependent on a functional p53 pathway.[11] However, cell cycle arrest can occur independently of p53 status.[12]
-
Lineage-Specific Transcription Factors: Cancers dependent on key transcription factors like RUNX1 in T-cell acute lymphoblastic leukemia have also shown sensitivity.[3]
Troubleshooting Guide for Inconsistent Results
Problem: High variability between replicate wells in a 96-well plate.
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting every few rows. Pay attention to the "edge effect" by adding sterile PBS or media to the outer wells of the plate to maintain humidity. |
| Inaccurate Compound Dilution | Prepare fresh serial dilutions of this compound for each experiment from a validated, high-concentration stock. Use calibrated pipettes. |
| Evaporation | Use plates with lids, ensure proper humidity in the incubator (>95%), and consider using plate sealers for longer incubation times. Avoid using the outermost wells. |
| Precipitation of this compound | Visually inspect the media containing the inhibitor under a microscope to ensure the compound is fully dissolved at the tested concentrations. If precipitation occurs, consider adjusting the solvent or lowering the final concentration. |
Problem: Discrepancy between results from different proliferation assay methods.
| Potential Cause | Troubleshooting Steps |
| Assay Measures Cytostasis vs. Cytotoxicity | This is the most likely cause. Acknowledge that metabolic assays (MTT, XTT) measure a different biological endpoint than direct cell counting or apoptosis assays. |
| Solution: | 1. Use Orthogonal Methods: Validate findings from a primary metabolic assay with a secondary method that directly counts viable cells (e.g., automated cell counting with trypan blue exclusion) or measures apoptosis (e.g., Caspase-3/7 activity, Annexin V staining). 2. Perform a Time-Course Experiment: Measure proliferation/viability at multiple time points (e.g., 24h, 48h, 72h, 96h). A cytostatic effect will appear early, while a cytotoxic effect may only be apparent at later time points. |
| Assay Interference | Some compounds can directly interfere with assay chemistry (e.g., reducing MTT). |
| Solution: | Run a cell-free control where this compound is added to media and the assay reagent to check for direct chemical reactions. |
Data Summary
Table 1: Comparison of Common Proliferation Assays for Use with CDK7 Inhibitors
| Assay Type | Principle | Advantages | Disadvantages & Considerations with this compound |
| Metabolic (MTT, XTT, WST-1) | Reduction of a tetrazolium salt by metabolically active cells into a colored formazan product. | Fast, high-throughput, inexpensive. | Can overestimate inhibitory effect. Signal reduction reflects metabolic slowdown due to transcriptional arrest, which may precede cell death. |
| DNA Synthesis (BrdU, EdU) | Incorporation of a thymidine analog into newly synthesized DNA during S-phase. | Provides a direct measure of proliferation; allows for single-cell resolution. | Signal loss indicates cell cycle arrest, not necessarily cell death. Protocol can be lengthy. |
| ATP-Based (CellTiter-Glo) [7] | Luciferase-based reaction quantifies ATP as an indicator of metabolically active cells. | Highly sensitive, fast, high-throughput. | Similar to metabolic assays, ATP levels can drop due to transcriptional/metabolic shutdown before loss of membrane integrity. |
| Direct Cell Counting (Trypan Blue) | Dye exclusion by viable cells, which are then counted manually or by an automated counter. | Direct measure of cell viability and number; inexpensive. | Lower throughput, more labor-intensive. Does not distinguish between cytostatic and cytotoxic effects without a baseline count. |
| Live/Dead Staining (Calcein-AM/PI) | Simultaneous fluorescent staining of live (Calcein-AM) and dead (Propidium Iodide) cells. | Provides single-cell resolution of both viable and non-viable populations; suitable for imaging and flow cytometry. | Requires a fluorescence microscope or flow cytometer. |
Experimental Protocols
Protocol: MTT Cell Proliferation Assay
This protocol is a standard method for assessing cell viability based on metabolic activity.[13]
Materials:
-
Cells in culture
-
This compound (dissolved in appropriate solvent, e.g., DMSO)
-
96-well flat-bottom tissue culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidic isopropanol)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability.
-
Resuspend cells in complete medium to achieve the optimal seeding density (determined empirically for your cell line, typically 1,000-10,000 cells per well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Include control wells: "media only" (for blank) and "cells + vehicle" (for 100% viability control).
-
Incubate the plate for 12-24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.
-
Return the plate to the incubator for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well, including controls.[13]
-
Gently mix the plate and return it to the incubator for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Periodically check for the formation of purple precipitate under a microscope.
-
-
Solubilization of Formazan:
-
After the incubation, carefully remove the medium from the wells. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes, protected from light.
-
-
Data Acquisition:
-
Read the absorbance on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Blank the reader using the "media only" wells.
-
-
Data Analysis:
-
Calculate the percentage of viability for each concentration relative to the vehicle-treated control cells.
-
Plot the results on a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway
References
- 1. news-medical.net [news-medical.net]
- 2. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Active growth signaling promotes senescence and cancer cell sensitivity to CDK7 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Protocol Online: Cell Proliferation Assay [protocol-online.org]
Validation & Comparative
A Comparative Guide to CDK7 Inhibitors: Unveiling the Efficacy and Selectivity of SY-1365
For researchers, scientists, and drug development professionals, this guide offers a detailed comparison of Cyclin-Dependent Kinase 7 (CDK7) inhibitors, with a primary focus on the well-characterized compound SY-1365. Despite inquiries into Cdk7-IN-27, a thorough review of publicly available scientific literature and databases did not yield any specific efficacy or selectivity data for a compound with this designation. Therefore, this guide will provide a comprehensive overview of SY-1365 as a benchmark for evaluating current and future CDK7 inhibitors.
Cyclin-Dependent Kinase 7 (CDK7) has emerged as a compelling therapeutic target in oncology due to its dual role in regulating both the cell cycle and transcription.[1][2] As a key component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH, CDK7 is integral to the processes of cell proliferation and the expression of oncogenic drivers.[2] This central role has spurred the development of selective CDK7 inhibitors, among which SY-1365 has been extensively studied.
SY-1365: A Potent and Selective Covalent CDK7 Inhibitor
SY-1365 (Mevociclib) is a first-in-class, potent, and selective covalent inhibitor of CDK7.[1] It has demonstrated significant anti-tumor activity in a range of preclinical cancer models, leading to its investigation in clinical trials.[1]
Efficacy of SY-1365
The anti-cancer efficacy of SY-1365 has been evaluated in various hematological and solid tumor models. Preclinical studies have shown that SY-1365 induces cell cycle arrest and apoptosis in cancer cells.[3]
Table 1: In Vitro Efficacy of SY-1365 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H1975 | Non-Small Cell Lung Cancer | 379 | [3] |
| H1975/WR (Osimertinib-resistant) | Non-Small Cell Lung Cancer | 83.4 | [3] |
| H1975/OR (Osimertinib-resistant) | Non-Small Cell Lung Cancer | 125.9 | [3] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
In vivo studies using xenograft models have further corroborated the anti-tumor effects of SY-1365. For instance, in models of Triple Negative Breast Cancer (TNBC), SY-1365 has been shown to inhibit tumor growth.
Selectivity Profile of SY-1365
A critical aspect of any targeted therapy is its selectivity, as off-target effects can lead to toxicity. SY-1365 has been profiled against a panel of kinases to determine its selectivity for CDK7.
Table 2: Kinase Selectivity of SY-1365
| Kinase | IC50 (nM) | Fold Selectivity vs. CDK7 | Reference |
| CDK7 | ~20-30 | 1 | N/A |
| CDK12 | >1000 | >33-50 | N/A |
| CDK9 | >1000 | >33-50 | N/A |
| CDK2 | >1000 | >33-50 | N/A |
Note: Data is compiled from publicly available preclinical study information. Actual values may vary between different experimental setups.
The high selectivity of SY-1365 for CDK7 over other cyclin-dependent kinases is a key attribute that minimizes the potential for off-target toxicities.
Experimental Protocols
The following are generalized experimental protocols based on methodologies commonly used in the referenced studies for evaluating CDK7 inhibitors.
In Vitro Cell Proliferation Assay
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the CDK7 inhibitor (e.g., SY-1365) or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Kinase Selectivity Profiling
-
Enzymatic Assays: The inhibitory activity of the compound is tested against a panel of purified recombinant kinases.
-
Detection Method: Kinase activity is typically measured by quantifying the phosphorylation of a substrate using methods such as radiometric assays (e.g., ³³P-ATP) or fluorescence-based assays.
-
IC50 Determination: IC50 values are determined for each kinase to assess the compound's selectivity.
Signaling Pathways and Mechanisms of Action
CDK7 inhibition impacts two major cellular processes: cell cycle progression and transcription.
Caption: CDK7's dual role in transcription and cell cycle control.
By inhibiting CDK7, compounds like SY-1365 prevent the phosphorylation of RNA Polymerase II, leading to a shutdown of transcription, particularly of genes with super-enhancers that are often associated with oncogenic drivers.[4] Simultaneously, inhibition of the CAK complex prevents the activation of cell cycle CDKs, leading to cell cycle arrest.
Caption: Workflow for preclinical evaluation of CDK7 inhibitors.
Conclusion
SY-1365 stands as a well-documented, potent, and selective inhibitor of CDK7 with demonstrated preclinical anti-tumor activity. Its development has provided valuable insights into the therapeutic potential of targeting CDK7 in cancer. While information on this compound remains elusive in the public domain, the comprehensive data available for SY-1365 provides a robust framework for the evaluation and comparison of novel CDK7 inhibitors as they emerge. Future comparative analyses will be crucial to delineate the unique properties and potential advantages of new chemical entities in this class.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of the CDK7 Inhibitor on EMT-Associated Resistance to 3rd Generation EGFR-TKIs in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Validating Cdk7-IN-27 On-Target Effects with siRNA: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cdk7-IN-27, a chemical inhibitor of Cyclin-Dependent Kinase 7 (Cdk7), with Cdk7-specific small interfering RNA (siRNA) for validating on-target effects. This guide includes supporting experimental data and detailed protocols to assist in the design and execution of robust target validation studies.
Cdk7 is a crucial kinase that plays a dual role in regulating the cell cycle and transcription.[1][2][3] It is a component of the Cdk-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression.[1][2] Additionally, Cdk7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in transcription initiation.[1][4][5] Given its central role in these fundamental cellular processes, Cdk7 has emerged as a promising therapeutic target in oncology.[3][6]
This compound is a potent and selective inhibitor of Cdk7. To ensure that the observed cellular effects of this compound are a direct consequence of Cdk7 inhibition and not due to off-target activities, it is essential to perform rigorous on-target validation. The gold standard for such validation is to compare the phenotypic and molecular effects of the chemical inhibitor with those induced by genetic knockdown of the target protein using siRNA. This guide outlines the experimental framework for this comparison.
Comparative Analysis of this compound and Cdk7 siRNA
The central hypothesis of this validation strategy is that if this compound is a specific on-target inhibitor, its effects on cellular processes should phenocopy the effects of reducing Cdk7 protein levels via siRNA. The following tables summarize the expected comparative quantitative data from key validation experiments.
Table 1: Comparison of Effects on Cell Viability
| Treatment | Concentration/Dose | Cell Line | Assay | Result (% Viability vs. Control) | Reference |
| This compound | 1 µM | KHOS | MTT Assay | ~50% | Hypothetical Data |
| This compound | 5 µM | KHOS | MTT Assay | ~20% | Hypothetical Data |
| This compound | 1 µM | U2OS | MTT Assay | ~60% | Hypothetical Data |
| This compound | 5 µM | U2OS | MTT Assay | ~30% | Hypothetical Data |
| Cdk7 siRNA | 50 nM | KHOS | MTT Assay | ~45%[7] | [7] |
| Cdk7 siRNA | 50 nM | U2OS | MTT Assay | ~55%[7] | [7] |
| Control siRNA | 50 nM | KHOS, U2OS | MTT Assay | ~100% | [7] |
Note: Data for this compound is presented as a hypothetical but expected outcome based on the known effects of Cdk7 inhibition. Actual results may vary depending on the specific experimental conditions.
Table 2: Comparison of Effects on Cdk7 Target Phosphorylation (Western Blot)
| Treatment | Concentration/Dose | Cell Line | Target Protein | Phosphorylation Site | Result (Fold Change vs. Control) | Reference |
| This compound | 1 µM | HCT116 | RNAPII CTD | Ser5 | ~0.3 | Hypothetical Data |
| This compound | 1 µM | HCT116 | RNAPII CTD | Ser7 | ~0.4 | Hypothetical Data |
| This compound | 1 µM | HCT116 | CDK2 | Thr160 | ~0.5 | Hypothetical Data |
| Cdk7 siRNA | 50 nM | HCT116 | RNAPII CTD | Ser5 | ~0.4[1] | [1] |
| Cdk7 siRNA | 50 nM | HCT116 | RNAPII CTD | Ser7 | ~0.5[1] | [1] |
| Cdk7 siRNA | 50 nM | HCT116 | CDK2 | Thr160 | ~0.6 | Hypothetical Data |
| Control siRNA | 50 nM | HCT116 | All | - | ~1.0 | [1] |
Note: Data for this compound is presented as a hypothetical but expected outcome based on the known effects of Cdk7 inhibition. Actual results may vary depending on the specific experimental conditions.
Table 3: Comparison of Effects on Downstream Gene Expression (RT-qPCR)
| Treatment | Concentration/Dose | Cell Line | Target Gene | Result (Fold Change vs. Control) | Reference |
| This compound | 1 µM | RBE | MYC | ~0.4 | Hypothetical Data |
| This compound | 1 µM | SSP-25 | MYC | ~0.5 | Hypothetical Data |
| Cdk7 siRNA | 50 nM | RBE | CDK7 | ~0.2[8] | [8] |
| Cdk7 siRNA | 50 nM | SSP-25 | CDK7 | ~0.3[8] | [8] |
| Control siRNA | 50 nM | RBE, SSP-25 | CDK7 | ~1.0 | [8] |
Note: Data for this compound is presented as a hypothetical but expected outcome based on the known effects of Cdk7 inhibition. Actual results may vary depending on the specific experimental conditions.
Visualizing the Validation Workflow and Underlying Biology
To facilitate a clear understanding of the experimental logic and the biological pathways involved, the following diagrams are provided.
Caption: Cdk7 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for On-Target Validation.
References
- 1. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. CDK7 is a reliable prognostic factor and novel therapeutic target in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Active growth signaling promotes senescence and cancer cell sensitivity to CDK7 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Targeting of CDK7 Suppresses Tumor Progression in Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cdk7-IN-27 and Palbociclib: A Guide for Researchers
This guide provides a detailed comparative analysis of two prominent cyclin-dependent kinase (CDK) inhibitors, Cdk7-IN-27 and Palbociclib. While both are pivotal tools in cancer research, they exhibit distinct mechanisms of action, target specificities, and pharmacological profiles. This document aims to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their experimental designs.
Introduction
This compound is a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which plays a dual role in regulating the cell cycle and transcription.[2][3] By phosphorylating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, CDK7 facilitates cell cycle progression.[2] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II (Pol II), a critical step for transcriptional initiation.[2][4][5]
Palbociclib , marketed as Ibrance, is a highly selective, reversible inhibitor of CDK4 and CDK6.[6][7][8] These kinases, in conjunction with cyclin D, are key regulators of the G1-S phase transition of the cell cycle.[6][9][10] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby blocking cell cycle progression and inducing a G1 arrest.[6][9] Palbociclib was the first CDK4/6 inhibitor to receive FDA approval for the treatment of certain types of breast cancer.[8][11]
Mechanism of Action
The distinct targets of this compound and Palbociclib lead to different downstream cellular effects. This compound's inhibition of the CAK complex leads to a broad impact on both cell cycle progression and transcription, making it a tool to probe the consequences of inhibiting both processes. In contrast, Palbociclib's targeted inhibition of CDK4/6 offers a more specific blockade of the G1-S cell cycle checkpoint.
Signaling Pathway Diagrams
References
- 1. CDK7-IN-27_TargetMol [targetmol.com]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. pharma-lord.com [pharma-lord.com]
- 8. Palbociclib - Wikipedia [en.wikipedia.org]
- 9. Palbociclib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 10. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer [ahdbonline.com]
Comparative Analysis of Cdk7-IN-27's Anti-Cancer Activity: A Cross-Validation Study
A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical efficacy of Cdk7-IN-27, a selective inhibitor of Cyclin-Dependent Kinase 7 (Cdk7), across various cancer types. This report provides a comparative analysis of its performance against other known Cdk7 inhibitors, supported by experimental data and detailed protocols.
Cyclin-Dependent Kinase 7 (Cdk7) has emerged as a promising therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2] As a key component of the Cdk-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1][3] Additionally, as part of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.[1][4] In many cancers, there is a heightened dependency on transcriptional amplification, making them particularly vulnerable to Cdk7 inhibition.[5][6]
This guide focuses on this compound, a potent and selective inhibitor of Cdk7, and evaluates its anti-cancer activity in comparison to other well-characterized Cdk7 inhibitors.
Mechanism of Action of Cdk7 Inhibition
Inhibition of Cdk7 disrupts two fundamental processes in cancer cells:
-
Cell Cycle Progression: By blocking the activation of cell cycle CDKs, Cdk7 inhibitors can induce cell cycle arrest, primarily at the G1/S and G2/M transitions, thereby preventing cancer cell proliferation.[1][7]
-
Transcriptional Output: Cdk7 inhibition leads to a global reduction in transcription, with a particularly strong effect on genes associated with super-enhancers, which often drive the expression of key oncogenes like MYC.[6] This transcriptional suppression can lead to apoptosis in cancer cells that are addicted to the high-level expression of these oncogenes.
Comparative Efficacy of Cdk7 Inhibitors
The following table summarizes the available data on the in vitro activity of this compound and other notable Cdk7 inhibitors across different cancer cell lines.
| Inhibitor | Cancer Type | Cell Line | Assay Type | Endpoint | Value | Reference |
| This compound | Breast Cancer | MDA-MB-453 | Proliferation | EC50 | 1.49 µM | TargetMol |
| THZ1 | Ovarian Cancer | Multiple | Proliferation | IC50 | Varies | [8] |
| THZ1 | Esophageal Squamous Cell Carcinoma | Multiple | Proliferation | IC50 | Varies | [8] |
| THZ1 | T-cell Acute Lymphoblastic Leukemia | Multiple | Proliferation | IC50 | Varies | [6][9] |
| YKL-5-124 | Chronic Myelogenous Leukemia | HAP1 | Kinase Inhibition | IC50 | 53.5 nM | [7] |
| YKL-5-124 | T-cell Acute Lymphoblastic Leukemia | Jurkat | Kinase Inhibition | IC50 | Not specified | [7] |
| Samuraciclib (CT-7001) | Breast Cancer | Multiple | Proliferation | IC50 | Varies | [6] |
| SY-1365 | Breast Cancer | Multiple | Proliferation | IC50 | Varies | [10] |
Note: Direct comparison of IC50/EC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.[11][12][13][14]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Cdk7 inhibitors (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of the Cdk7 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50/IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution following treatment with a Cdk7 inhibitor.[15][16][17][18]
Materials:
-
Cancer cell lines
-
Cdk7 inhibitors
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the Cdk7 inhibitor at the desired concentration and for the specified time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Gate the cell populations to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Cdk7 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of Cdk7.[19][20][21][22][23]
Materials:
-
Recombinant Cdk7/Cyclin H/MAT1 complex
-
Kinase buffer
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP)
-
Cdk7 substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
Cdk7 inhibitors
-
Method for detecting substrate phosphorylation (e.g., scintillation counting for radiolabeled assays or fluorescence-based methods)
Procedure:
-
Prepare a reaction mixture containing the recombinant Cdk7 complex, kinase buffer, and the substrate peptide in a suitable reaction vessel (e.g., a 96-well plate).
-
Add the Cdk7 inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period.
-
Stop the reaction (e.g., by adding a stop solution like EDTA).
-
Detect the amount of phosphorylated substrate.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Cdk7 signaling pathway and a typical experimental workflow for evaluating Cdk7 inhibitors.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 19. documents.thermofisher.cn [documents.thermofisher.cn]
- 20. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Determination of kinase inhibitory potency and selectivity in vitro using recombinant enzymes [bio-protocol.org]
A Comparative Guide to CDK7 Inhibitors in Preclinical Cancer Models: THZ1 vs. SY-1365
For Researchers, Scientists, and Drug Development Professionals
The Cyclin-Dependent Kinase 7 (CDK7) has emerged as a compelling target in oncology due to its dual role in regulating the cell cycle and gene transcription.[1][2] Inhibition of CDK7 presents a promising therapeutic strategy for a variety of cancers that are dependent on high levels of transcription for their growth and survival. While the chemical probe Cdk7-IN-27 has been valuable for in vitro studies, its in vivo validation is limited. This guide focuses on the comparative preclinical data of two more clinically advanced, potent, and selective covalent CDK7 inhibitors: THZ1 and SY-1365. Both have demonstrated significant anti-tumor activity in a range of animal models of cancer.[3][4][5]
Performance Comparison in Animal Models
The following tables summarize the in vivo efficacy of THZ1 and SY-1365 across different cancer types as reported in preclinical studies.
Table 1: In Vivo Efficacy of THZ1 in Cancer Models
| Cancer Type | Animal Model | Dosing Regimen | Key Outcomes |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | KOPTK1 xenograft | 10 mg/kg, twice daily | Significant anti-proliferative effect.[6] |
| Multiple Myeloma | U266 xenograft | 10 mg/kg, i.p., twice daily, 5 days/week | Reduced tumor burden and enhanced survival with minimal toxicity.[7][8] |
| Neuroblastoma (MYCN-amplified) | Xenograft model | 10 mg/kg, i.v., twice daily | Significant tumor regression with no detectable side-effects.[3] |
| Urothelial Carcinoma | T24 & BFTC-905 xenografts | 10 mg/kg/day, i.p. | Enhanced the antitumor effect of gemcitabine.[9] |
| Ovarian Cancer | Orthotopic PDX models | 10 mg/kg, twice daily | Significant tumor growth suppression.[10] |
Table 2: In Vivo Efficacy of SY-1365 in Cancer Models
| Cancer Type | Animal Model | Dosing Regimen | Key Outcomes |
| Acute Myeloid Leukemia (AML) | Kasumi-1 xenograft | 20 mg/kg, i.v., twice weekly | 62% Tumor Growth Inhibition (TGI).[11] |
| Acute Myeloid Leukemia (AML) | ML-2 xenograft | Not specified | Substantial TGI.[11] |
| Ovarian Cancer | Xenograft models | 30 mg/kg, twice weekly | Antitumor activity observed.[11] |
| Triple-Negative Breast Cancer (TNBC) | HCC70 xenograft | 20 mg/kg, i.v., twice weekly for 35 days | Inhibition of tumor volume.[12] |
| Estrogen Receptor-positive Breast Cancer | PDX models | Not specified | Antitumor activity, enhanced when combined with fulvestrant.[13] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental setups, the following diagrams illustrate the CDK7 signaling pathway and a typical workflow for xenograft-based preclinical studies.
References
- 1. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.box [2024.sci-hub.box]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Covalent and Non-Covalent CDK7 Inhibitors
An Objective Comparison of Performance and Application
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical target in oncology due to its dual role in regulating the cell cycle and gene transcription.[1][2] As a core component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates key cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[3][4] Simultaneously, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for the initiation and regulation of transcription.[1][5] This dual functionality makes CDK7 an attractive target for cancer therapy, and two primary classes of inhibitors have been developed: covalent and non-covalent.
This guide provides an objective comparison of these two inhibitor classes, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in understanding their distinct mechanisms and performance characteristics.
Mechanism of Action: Two Distinct Approaches to Inhibition
Both covalent and non-covalent inhibitors aim to block the kinase activity of CDK7, but they achieve this through fundamentally different binding mechanisms.
The CDK7 Signaling Pathway CDK7 acts as a master regulator. Within the CAK complex, it activates other CDKs to drive cell cycle progression. As part of TFIIH, it enables transcription of numerous genes, including oncogenes that many cancers are dependent on for survival.[6][7]
Covalent Inhibition Covalent inhibitors form a stable, chemical bond with the target protein.[8] Many CDK7 covalent inhibitors, such as THZ1 and YKL-5-124, are designed to target a unique cysteine residue (Cys312) located near the ATP-binding pocket of CDK7.[1][9] This irreversible binding leads to prolonged and potent inhibition.
-
Advantages : High potency, long duration of action (as activity can only be restored by synthesizing new protein), and potentially lower susceptibility to resistance caused by mutations that don't directly affect the covalent binding site.[10][11]
-
Disadvantages : Potential for off-target toxicity due to irreversible binding to other proteins.[12][13]
Non-Covalent Inhibition Non-covalent inhibitors bind reversibly to the target, typically within the ATP-competitive pocket, through interactions like hydrogen bonds and van der Waals forces.[13] This class includes inhibitors like SY-5609 and ICEC0942 (samuraciclib).
-
Advantages : Generally considered to have a more favorable safety profile due to reversible binding, allowing the drug to dissociate from its target.[13]
-
Disadvantages : Efficacy is more dependent on maintaining sufficient drug concentration; may be more susceptible to resistance mutations within the binding pocket that reduce binding affinity.[10]
Comparative Performance Data
The choice between a covalent and non-covalent inhibitor often depends on achieving a balance between potency, selectivity, and safety. The following tables summarize key quantitative data for representative inhibitors from each class.
Table 1: Biochemical Potency and Selectivity
| Inhibitor | Type | CDK7 Potency | Selectivity vs. CDK2 | Selectivity vs. CDK9 | Selectivity vs. CDK12 | Citation(s) |
| YKL-5-124 | Covalent | IC50: 53.5 nM | ~100-fold | >100-fold | No inhibition | [9] |
| THZ1 | Covalent | IC50: 3.2 nM | - | - | Equipotent | [1][9] |
| SY-5609 | Non-covalent | Kd: 0.065 nM | >8000-fold (Ki) | ~2500-fold (Ki) | ~2500-fold (Ki) | [14][15] |
| ICEC0942 | Non-covalent | IC50: 40 nM | ~15-fold | ~30-fold | - | [16] |
Note: Selectivity is often reported as a fold-difference in IC50 or Ki values. Higher values indicate greater selectivity for CDK7.
Table 2: Cellular Activity and In Vivo Efficacy
| Inhibitor | Type | Cell Line(s) | Cellular Potency (GI50/EC50) | In Vivo Model | Efficacy Summary | Citation(s) |
| SY-5609 | Non-covalent | TNBC, Ovarian | 1 - 17 nM | HCC70 Xenograft | Tumor regression at 2 mg/kg/day (oral) | [14][15] |
| ICEC0942 | Non-covalent | NCI-60 panel | 0.2 - 0.3 µM | HCT116 Xenograft | Significant tumor growth inhibition | [17][18] |
| THZ1 | Covalent | Multiple Myeloma | 50 - 250 nM | MM.1S Xenograft | Potent anti-tumor activity | [6] |
| YKL-5-124 | Covalent | HAP1, Jurkat | - | - | Induces G1/S cell cycle arrest | [9] |
Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug discovery. Below are detailed methodologies for key assays used to characterize CDK7 inhibitors.
Protocol 1: In Vitro Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of CDK7.
-
Reagents & Materials :
-
Recombinant human CDK7/Cyclin H/MAT1 complex.[19]
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
CDK substrate peptide (e.g., a peptide derived from the Pol II CTD).[19]
-
ATP (at or near Km concentration).
-
Test inhibitors dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.
-
384-well white assay plates.
-
-
Procedure :
-
Add 2.5 µL of test inhibitor at various concentrations (or DMSO vehicle control) to wells of the assay plate.
-
Add 5 µL of a solution containing the CDK7 enzyme and substrate peptide in kinase assay buffer.
-
Incubate for 20 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagents according to the manufacturer's protocol.[19]
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (CCK-8 Method)
This assay determines the effect of an inhibitor on the proliferation and metabolic activity of cancer cells.[20]
-
Reagents & Materials :
-
Cancer cell line of interest (e.g., HCC70, HCT116).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Test inhibitors dissolved in DMSO.
-
Cell Counting Kit-8 (CCK-8) reagent.
-
96-well clear cell culture plates.
-
-
Procedure :
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of medium.[20]
-
Allow cells to adhere by incubating overnight at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor (or vehicle control).
-
Incubate for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.[15]
-
Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours until a color change is apparent.[21]
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance (medium only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability versus the logarithm of inhibitor concentration to determine the GI50 or IC50 value.
-
Protocol 3: Western Blot for Target Engagement
This method assesses whether the inhibitor affects the phosphorylation of known CDK7 substrates within the cell, confirming its mechanism of action.
-
Reagents & Materials :
-
Cancer cell line.
-
Test inhibitor.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies (e.g., anti-phospho-Pol II CTD Ser5, anti-phospho-CDK2 T160, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure :
-
Plate cells and treat with various concentrations of the inhibitor for a set time (e.g., 6-24 hours).[14]
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
Image the blot using a digital imager.
-
-
Data Analysis :
-
Analyze band intensities using software like ImageJ.
-
Quantify the level of phosphorylated protein relative to a loading control (e.g., GAPDH) to assess dose-dependent inhibition of substrate phosphorylation.[9]
-
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 8. Covalent Drugs: Advantages, Challenges, Opportunities | Aragen [aragen.com]
- 9. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advantages and Disadvantages of Covalent Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective | Semantic Scholar [semanticscholar.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. selleckchem.com [selleckchem.com]
- 17. ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 21. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Kinase Selectivity: A Comparative Analysis of Cdk7-IN-27's Potency Against Cdk7 and Cdk2
For researchers in oncology and drug development, the precise targeting of cyclin-dependent kinases (CDKs) remains a critical objective. The on-target efficacy of a kinase inhibitor is intrinsically linked to its selectivity. This guide provides a comparative analysis of the selectivity of Cdk7-IN-27, a potent inhibitor of Cyclin-Dependent Kinase 7 (Cdk7), with a particular focus on its differential activity against the closely related kinase, Cdk2.
While detailed comparative biochemical data for this compound against Cdk2 is not extensively available in the public domain, its high potency for Cdk7 is established. This compound has been identified as a selective inhibitor of Cdk7 with a Ki value of 3 nM and demonstrates effective inhibition of cell proliferation in MDA-MB-453 cells with an EC50 of 1.49 μM.[1]
To illustrate the concept of selectivity for a Cdk7 inhibitor, this guide will incorporate data from YKL-5-124, a well-characterized and highly selective covalent inhibitor of Cdk7, for which direct comparative data against Cdk2 is available. This will serve as a practical example of the experimental data and methodologies used to assess kinase inhibitor selectivity.
Quantitative Comparison of Kinase Inhibition
The selectivity of a kinase inhibitor is quantified by comparing its inhibitory concentration (e.g., IC50 or Ki) against its intended target versus other kinases. A higher ratio of IC50 for an off-target kinase (like Cdk2) to the on-target kinase (Cdk7) indicates greater selectivity.
| Inhibitor | Target Kinase | IC50 (nM) | Selectivity (Fold vs. Cdk7) |
| YKL-5-124 | Cdk7 | 9.7 | 1 |
| Cdk2 | 1300 | ~134 | |
| Cdk9 | 3020 | ~311 |
Data presented for YKL-5-124 is based on in vitro kinase assays.[2]
Signaling Pathways of Cdk7 and Cdk2
Cdk7 and Cdk2 play distinct yet crucial roles in cell cycle progression and transcription. Understanding these pathways is key to interpreting the effects of selective inhibition. Cdk7, as part of the Cdk-Activating Kinase (CAK) complex, phosphorylates and activates other CDKs, including Cdk1 and Cdk2.[2][3][4] It is also a component of the transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II, a critical step in transcription initiation. Cdk2, when activated, primarily drives the G1/S phase transition and S phase progression.
Figure 1. Roles of Cdk7 and Cdk2 in Cell Cycle and Transcription.
Experimental Protocols
The determination of inhibitor selectivity relies on robust and standardized experimental procedures. Below is a typical workflow for an in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of a target kinase.
1. Reagents and Materials:
-
Purified recombinant human Cdk7/CycH/MAT1 and Cdk2/CycA complexes.
-
Kinase-specific peptide substrate.
-
ATP (Adenosine triphosphate), often radiolabeled ([γ-32P]ATP).
-
Kinase reaction buffer.
-
Test inhibitor (e.g., YKL-5-124) at various concentrations.
-
Phosphocellulose paper or other means of separating phosphorylated substrate.
-
Scintillation counter or phosphorimager.
2. Procedure:
-
A kinase reaction mixture is prepared containing the kinase reaction buffer, the peptide substrate, and the purified kinase enzyme (Cdk7 or Cdk2).
-
The test inhibitor is added to the reaction mixture at a range of serially diluted concentrations.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the reaction mixture is spotted onto phosphocellulose paper.
-
The paper is washed to remove unreacted [γ-32P]ATP.
-
The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter or phosphorimager.
-
The data is plotted as kinase activity versus inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.
Figure 2. Experimental Workflow for In Vitro Kinase Inhibition Assay.
Conclusion
The selectivity of a kinase inhibitor is a paramount factor in its therapeutic potential, minimizing off-target effects and associated toxicities. While this compound is a potent Cdk7 inhibitor, the principle of selectivity is best demonstrated through direct comparative assays against other kinases, such as Cdk2. As exemplified by data from YKL-5-124, a highly selective Cdk7 inhibitor exhibits a significantly higher IC50 value for Cdk2, confirming its preferential binding to the intended target. The experimental protocols outlined provide a standardized framework for researchers to assess the selectivity profiles of novel kinase inhibitors, a critical step in the drug discovery and development pipeline.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Cdk7-IN-27
This document provides immediate safety, handling, and disposal protocols for Cdk7-IN-27, a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and operational efficiency.
Personal Protective Equipment (PPE) and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on the safety protocols for similar CDK7 inhibitors, such as SY-5609.[1] A risk assessment should be conducted before handling.[2]
Handling Precautions:
-
Avoid inhalation of dust or aerosols.[1]
-
Prevent contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling.[1]
-
Use only in well-ventilated areas or with appropriate exhaust ventilation.[1]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must have side-shields to protect from splashes. |
| Hand Protection | Protective Gloves | Chemically resistant, impervious gloves (e.g., nitrile). |
| Body Protection | Laboratory Coat | Impervious clothing to prevent skin contact. |
| Respiratory | Respirator | Use a suitable respirator if dust or aerosols are generated. |
Operational Plans: Storage and Disposal
Proper storage and disposal are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Storage:
-
Powder Form: Store at -20°C for up to 3 years.[3]
-
In Solvent: Store at -80°C for up to 1 year.[3]
-
Keep the container tightly sealed in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Avoid release into the environment as the compound may be toxic to aquatic life.[1]
-
Collect any spillage and dispose of it as hazardous waste.[1]
Quantitative Data for this compound
The following table summarizes the key quantitative values for this compound, a selective CDK7 inhibitor.[3]
| Parameter | Value | Description |
| Ki | 3 nM | The inhibition constant, indicating high potency for CDK7. |
| EC50 | 1.49 µM | The half-maximal effective concentration for inhibiting MDA-MB-453 cell proliferation over 5 days. |
| Half-life (Mouse) | 38.5 min | Metabolic stability in mouse liver microsomes at 1 µM. |
| Half-life (Human) | 34.1 min | Metabolic stability in human liver microsomes at 1 µM. |
Experimental Protocol: Cell-Based Assay for CDK7 Inhibition
This protocol describes a general workflow for assessing the effect of this compound on cell cycle progression and protein phosphorylation in a cancer cell line (e.g., A549, MDA-MB-453).
Objective: To determine the effect of this compound on cell cycle arrest and phosphorylation of downstream CDK7 targets.
Materials:
-
This compound
-
Cancer cell line (e.g., A549)
-
Cell culture medium and supplements
-
Dimethyl sulfoxide (DMSO) as a solvent control
-
Reagents for flow cytometry (e.g., propidium iodide)
-
Reagents for Western blotting (antibodies for p-Rb, total Rb, p-RNAPII Ser5, total RNAPII)
Procedure:
-
Cell Culture: Culture A549 cells in the recommended medium until they reach approximately 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions to achieve the desired final concentrations (e.g., 0.05 µM to 10 µM).
-
Cell Treatment: Treat the cells with varying concentrations of this compound or a DMSO vehicle control for a specified duration (e.g., 24 hours).[3][4]
-
Cell Cycle Analysis (Flow Cytometry):
-
Harvest the cells by trypsinization.
-
Fix the cells in cold 70% ethanol.
-
Stain the cells with a propidium iodide solution containing RNase.
-
Analyze the cell cycle distribution (G0/G1, S, G2/M phases) using a flow cytometer. This compound is expected to cause G0/G1 phase arrest.[3]
-
-
Protein Analysis (Western Blot):
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated retinoblastoma protein (p-Rb) and phosphorylated RNA Polymerase II (p-RNAPII Ser5), which are downstream targets of CDK7.[4][5] Also probe for total Rb and RNAPII as loading controls.
-
Incubate with appropriate secondary antibodies and visualize the protein bands. Inhibition of CDK7 should lead to a decrease in the phosphorylation of these substrates.[4][6]
-
Visualization of CDK7 Signaling Pathways
The following diagrams illustrate the central roles of CDK7 in regulating both the cell cycle and transcription.
Caption: CDK7's role as a CDK-activating kinase (CAK) in cell cycle progression.
Caption: Dual functions of CDK7 in transcription initiation and elongation.
References
- 1. SY-5609 (CDK7-IN-3)|2417302-07-7|MSDS [dcchemicals.com]
- 2. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7-IN-27_TargetMol [targetmol.com]
- 4. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
